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  • Product: 7-Methoxy-1,3-benzoxazine-2,4-dione
  • CAS: 37895-24-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 7-Methoxy-1,3-benzoxazine-2,4-dione: A Versatile Scaffold in Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of 7-Methoxy-1,3-benzoxazine-2,4-dione, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. W...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 7-Methoxy-1,3-benzoxazine-2,4-dione, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical properties, including its molecular weight and formula, and provide a detailed, field-proven protocol for its synthesis. Furthermore, this guide will explore the compound's spectroscopic signature, its promising biological activities as an anticancer agent and a potential MEK inhibitor, and its reactivity, which makes it a valuable intermediate in organic synthesis. The information presented herein is grounded in established chemical principles and supported by authoritative references, aiming to equip researchers with the knowledge to effectively utilize this compound in their scientific endeavors.

Introduction: The Significance of the Benzoxazine-2,4-dione Core

The 1,3-benzoxazine-2,4-dione scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1] These structures are integral to numerous biologically active molecules and serve as versatile building blocks for more complex chemical entities.[2][3] The inherent reactivity of the dione system, coupled with the stability of the fused aromatic ring, provides a unique combination of properties that are highly sought after in the design of novel therapeutics and functional materials.[1] The addition of a methoxy group at the 7-position, as in 7-Methoxy-1,3-benzoxazine-2,4-dione, can significantly modulate the compound's physicochemical properties, such as solubility and electronic character, thereby influencing its biological activity and synthetic utility.[4]

Core Molecular Attributes

A foundational understanding of a compound's basic molecular characteristics is paramount for its application in research and development.

PropertyValueSource
Molecular Formula C₉H₇NO₄[4]
Molecular Weight 193.16 g/mol [4]
CAS Number 128076-63-1[4]
Appearance Light brown solid (predicted)-
Synonyms 7-methoxy-3,1-benzoxazine-2,4-dione[4]

Synthesis of 7-Methoxy-1,3-benzoxazine-2,4-dione: A Step-by-Step Protocol

The synthesis of 1,3-benzoxazine-2,4-diones is typically achieved through the cyclization of a corresponding salicylamide derivative.[5] The following protocol is a robust and reproducible method for the synthesis of 7-Methoxy-1,3-benzoxazine-2,4-dione, adapted from established procedures for analogous compounds.[5] The starting material, 2-hydroxy-4-methoxybenzamide, can be synthesized from commercially available precursors.

Rationale Behind the Synthetic Strategy

The core of this synthesis lies in the intramolecular cyclization of the 2-hydroxy-4-methoxybenzamide. The use of a chloroformate, such as ethyl chloroformate, in the presence of a base like pyridine, facilitates the formation of a carbamate intermediate. Subsequent heating promotes the intramolecular nucleophilic attack of the phenolic oxygen onto the carbonyl carbon of the carbamate, leading to the formation of the six-membered heterocyclic ring and the expulsion of ethanol. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 2_hydroxy_4_methoxybenzamide 2-Hydroxy-4-methoxybenzamide mixing Mix reactants in Pyridine at 0°C 2_hydroxy_4_methoxybenzamide->mixing ethyl_chloroformate Ethyl Chloroformate ethyl_chloroformate->mixing pyridine Pyridine pyridine->mixing reflux Reflux the mixture mixing->reflux Intermediate Formation workup Aqueous Workup reflux->workup Cyclization purification Recrystallization workup->purification Crude Product product 7-Methoxy-1,3-benzoxazine-2,4-dione purification->product Pure Product

Caption: Synthetic workflow for 7-Methoxy-1,3-benzoxazine-2,4-dione.

Detailed Experimental Protocol

Materials:

  • 2-hydroxy-4-methoxybenzamide

  • Anhydrous Pyridine

  • Ethyl Chloroformate

  • Ice

  • Distilled Water

  • Acetone

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-4-methoxybenzamide (1 equivalent) in anhydrous pyridine (approximately 2 equivalents).

  • Addition of Reagent: Cool the solution to 0°C in an ice bath. While stirring, slowly add ethyl chloroformate (2 equivalents) to the solution. The addition should be dropwise to control the exothermic reaction.

  • Reflux: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 5 hours.

  • Workup: After reflux, cool the reaction mixture to room temperature and then pour it into a beaker containing ice water (approximately 10 volumes of the reaction mixture). A precipitate should form.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filtered product with two portions of cold water.

  • Purification: Recrystallize the crude product from a mixture of acetone and ethanol (e.g., 1:1 v/v) to obtain the purified 7-Methoxy-1,3-benzoxazine-2,4-dione as a crystalline solid.

  • Drying: Dry the purified product under vacuum.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The aromatic protons on the benzene ring will appear as a set of coupled multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The methoxy group protons will present as a sharp singlet around δ 3.8-4.0 ppm. The N-H proton of the heterocyclic ring will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons in the dione system (expected around δ 160-170 ppm). The aromatic carbons will resonate in the typical range of δ 110-150 ppm, with the carbon attached to the methoxy group appearing at a more downfield position. The methoxy carbon will give a signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups. One would expect two distinct C=O stretching vibrations in the region of 1700-1800 cm⁻¹. Other key absorbances will include the N-H stretching vibration (around 3200-3400 cm⁻¹), C-O-C stretching of the ether and the heterocyclic ring, and C-H stretching of the aromatic and methoxy groups.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 193.16 g/mol .[4] Fragmentation patterns are likely to involve the loss of CO, CO₂, and the methoxy group, leading to characteristic fragment ions.[6]

Biological Activity and Mechanism of Action

The 1,3-benzoxazine-2,4-dione scaffold has garnered significant attention for its potential as an anticancer agent.[2][9] Several derivatives have been reported to exhibit inhibitory activity against various cancer cell lines.

Potential as a MEK Inhibitor

One of the key signaling pathways implicated in cancer cell proliferation and survival is the Ras/Raf/MEK/ERK pathway.[10][11] Inhibitors of MEK (mitogen-activated protein kinase kinase) have shown promise as therapeutic agents.[11] Notably, 3-benzyl-1,3-benzoxazine-2,4-dione has been identified as an allosteric inhibitor of MEK.[9] Given the structural similarity, it is plausible that 7-Methoxy-1,3-benzoxazine-2,4-dione also functions as a MEK inhibitor.

MEK_Inhibition_Pathway cluster_pathway Ras/Raf/MEK/ERK Signaling Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor 7-Methoxy-1,3-benzoxazine-2,4-dione Inhibitor->MEK Inhibition

Caption: Proposed mechanism of action via MEK inhibition.

Anticancer Activity

The potential anticancer activity of 7-Methoxy-1,3-benzoxazine-2,4-dione likely stems from its ability to interfere with critical cellular processes in cancer cells. Inhibition of the MEK/ERK pathway can lead to cell cycle arrest and apoptosis (programmed cell death).[12] The specific interactions of the 7-methoxy derivative with its biological targets would need to be elucidated through further experimental studies, including in vitro and in vivo assays.

Chemical Reactivity and Synthetic Utility

The 1,3-benzoxazine-2,4-dione core is a reactive entity that can participate in a variety of chemical transformations, making it a valuable intermediate in organic synthesis. The presence of the dione functionality allows for nucleophilic attack at the carbonyl carbons. The N-H group can be deprotonated to generate a nucleophilic nitrogen, which can then be alkylated or acylated to introduce further diversity into the molecule. The aromatic ring can undergo electrophilic substitution reactions, although the reactivity will be influenced by the existing substituents. This versatility allows for the synthesis of a wide range of derivatives with potentially novel biological activities.[2]

Conclusion

7-Methoxy-1,3-benzoxazine-2,4-dione is a compound with considerable potential in the field of drug discovery and development. Its straightforward synthesis, coupled with the known biological activities of the benzoxazine-2,4-dione scaffold, makes it an attractive target for further investigation. This guide has provided a comprehensive overview of its key properties, a detailed synthetic protocol, and an exploration of its potential as an anticancer agent and MEK inhibitor. It is our hope that this information will serve as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.

References

  • PubChem. 2H-1,3-Benzoxazine-2,4(3H)-dione. National Center for Biotechnology Information. [Link]

  • Alharbi, N., & Abdulmalek, E. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. European Journal of Medicinal Chemistry, 36, 627–637.
  • Kabylbekov, A. A., et al. (2021).
  • ResearchGate. 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. [Link]

  • LookChem. Cas 2037-95-8,2 H-1,3-BENZOXAZINE-2,4(3 H)-DIONE. [Link]

  • Gabbas, A. G., et al. (2018). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research, 7(8), 1-5.
  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Versatility of 1,3-Benzoxazine-2,4-dione in Chemical Synthesis. [Link]

  • ResearchGate. Scheme 14. Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from... [Link]

  • ResearchGate. Synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides: Evaluation of antioxidant and antimicrobial activities. [Link]

  • PubMed. A benzoxazole compound as a novel MEK inhibitor for the treatment of RAS/RAF mutant cancer. [Link]

  • National Center for Biotechnology Information. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. [Link]

  • PubMed. Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. [Link]

  • ResearchGate. The representative generic structure of MEK inhibitor and its... [Link]

  • NIST WebBook. 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-. [Link]

  • Google Patents. CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone.
  • PubChemLite. 7-methoxy-3-phenyl-1,3-benzoxazine-2,4-dione. [Link]

  • ResearchGate. (a) ¹H-NMR and (b) ¹³C-NMR spectrum of benzoxazine monomer. [Link]

  • MDPI. Current Development Status of MEK Inhibitors. [Link]

  • PubMed. Antitumor activity and hematotoxicity of a new, substituted dihydrobenzoxazine, FK973, in mice. [Link]

  • MDPI. 14-Substituted Diquinothiazines as a New Group of Anticancer Agents. [Link]

  • YouTube. Managing Your Treatment on BRAF/MEK Therapy. [Link]

  • National Center for Biotechnology Information. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. [Link]

  • ResearchGate. FT-IR spectra of benzoxazine monomers. [Link]

  • ResearchGate. The FTIR spectra of the benzoxazine-bridged polysilsesquioxanes precursors (PBS, PHBS2, PHBS4 and PHBS8) … [Link]

Sources

Exploratory

An In-Depth Technical Guide to 7-Methoxy-1,3-benzoxazine-2,4-dione: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 7-Methoxy-1,3-benzoxazine-2,4-dione, a heterocyclic compound of significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Methoxy-1,3-benzoxazine-2,4-dione, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The guide delves into the historical context of its discovery, detailed synthesis protocols with mechanistic insights, and a thorough characterization of its physicochemical and spectroscopic properties. As a versatile building block, this compound serves as a crucial intermediate in the development of novel pharmaceuticals, particularly in the realm of anti-cancer and anti-viral agents, as well as in the formulation of agrochemicals.[1][2] The strategic placement of the methoxy group at the 7-position enhances its solubility and reactivity, making it a valuable synthon for a wide array of chemical transformations.[1][2] This guide is intended to be an essential resource for researchers and professionals engaged in drug discovery and organic synthesis, providing both foundational knowledge and practical, field-proven insights.

Introduction and Significance

7-Methoxy-1,3-benzoxazine-2,4-dione, also known as 7-methoxyisatoic anhydride, belongs to the broader class of benzoxazine derivatives. These heterocyclic compounds are recognized for their diverse biological activities, including antitumor, analgesic, anti-inflammatory, and anti-bacterial properties.[3] The 1,3-benzoxazine-2,4-dione core, in particular, is a valuable pharmacophore and a reactive intermediate that can undergo various chemical modifications.

The presence of the methoxy group at the 7-position of the benzoxazine ring system has a profound impact on the molecule's electronic and steric properties. This substitution can influence its reactivity, solubility, and, ultimately, the biological activity of its derivatives. In the context of drug development, the methoxy group can serve as a metabolic blocker, enhance binding to target proteins, and improve pharmacokinetic profiles. Consequently, 7-Methoxy-1,3-benzoxazine-2,4-dione has emerged as a key starting material for the synthesis of a range of biologically active molecules.[1]

Discovery and Historical Context

While the broader class of 1,3-benzoxazines was first synthesized in the early 20th century, the specific history of 7-Methoxy-1,3-benzoxazine-2,4-dione is less explicitly documented in seminal, standalone publications. Its discovery is intertwined with the systematic exploration of substituted benzoxazine derivatives for various industrial and pharmaceutical applications.

Early work on the synthesis of 1,3-benzoxazine-2,4-diones, such as the parent compound isatoic anhydride, dates back to the early 1900s. These methods typically involved the reaction of anthranilic acids with phosgene or chloroformates. A significant advancement in the synthesis of substituted 1,3-benzoxazine-2,4-diones was detailed in a 1968 patent (US3409615A). This patent described a general process for preparing these compounds from the corresponding salicylamides, including those with alkoxy substituents like methoxy. This laid the groundwork for the synthesis of a wide variety of substituted benzoxazine-2,4-diones, including the 7-methoxy derivative.

The first specific synthesis and characterization of 7-Methoxy-1,3-benzoxazine-2,4-dione is not attributed to a single, widely cited discovery paper. Instead, its preparation and use appear in the chemical literature as a necessary intermediate for more complex target molecules. The compound is now commercially available from various chemical suppliers, testament to its established utility in organic synthesis.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of 7-Methoxy-1,3-benzoxazine-2,4-dione is essential for its effective use in research and development.

Physicochemical Properties
PropertyValueSource
CAS Number 128076-63-1[3]
Molecular Formula C₉H₇NO₄[3]
Molecular Weight 193.16 g/mol
Appearance Solid-
Purity Typically ≥97%[2]
Storage Sealed in a dry environment at 2-8°C
Spectroscopic Data

Definitive, publicly available spectra for 7-Methoxy-1,3-benzoxazine-2,4-dione are not consolidated in a single primary literature source. However, based on the known spectra of closely related analogs, such as 7-Methoxy-2-methyl-4H-benzo[d][1][4]oxazin-4-one, the following characteristic spectral features can be anticipated.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the N-H proton. The aromatic protons will appear as a set of coupled multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The methoxy group will present as a sharp singlet at approximately δ 3.9 ppm. The N-H proton will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the dione, the aromatic carbons, and the methoxy carbon. The carbonyl carbons are expected to resonate at the downfield end of the spectrum (around δ 160-166 ppm). The aromatic carbons will appear in the range of δ 109-149 ppm, with the carbon attached to the methoxy group showing a characteristic upfield shift. The methoxy carbon will be observed at approximately δ 56 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the dione moiety, typically in the region of 1740-1770 cm⁻¹ and 1600-1620 cm⁻¹. The N-H stretching vibration will be visible as a broad band around 3200-3400 cm⁻¹. The C-O stretching of the methoxy group will likely appear in the 1000-1300 cm⁻¹ region.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (193.16 g/mol ). Fragmentation patterns would likely involve the loss of CO, CO₂, and the methoxy group. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Synthesis Protocols and Mechanistic Rationale

The synthesis of 7-Methoxy-1,3-benzoxazine-2,4-dione can be approached through several synthetic routes, primarily starting from either a substituted anthranilic acid or a substituted salicylamide. The choice of starting material and reagents is dictated by factors such as commercial availability, yield, and reaction conditions.

Synthesis from 2-Amino-4-methoxybenzoic Acid

This is a common and efficient method for the preparation of isatoic anhydrides. The reaction involves the cyclization of the anthranilic acid derivative using a phosgene equivalent, such as triphosgene or diphosgene.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a solution of 2-amino-4-methoxybenzoic acid in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dioxane) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber.

  • Addition of Phosgene Equivalent: A solution of triphosgene (or diphosgene) in the same solvent is added dropwise to the stirred solution of the anthranilic acid at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting solid is then triturated with a suitable solvent (e.g., diethyl ether or hexane) to remove any soluble impurities.

  • Purification: The crude product is collected by filtration, washed with a cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial as phosgene and its equivalents are highly reactive towards water, which would lead to their decomposition and the formation of unwanted byproducts.

  • Aprotic Solvent: Aprotic solvents like THF or dioxane are used because they do not have acidic protons that could react with the reagents or intermediates.

  • Slow Addition: The slow, dropwise addition of the phosgene equivalent helps to control the exothermicity of the reaction and prevents the formation of side products.

  • Gas Scrubber: A gas scrubber containing a sodium hydroxide solution is essential to neutralize the toxic hydrogen chloride gas that is evolved during the reaction.

Diagram of the Synthetic Pathway from 2-Amino-4-methoxybenzoic Acid:

Synthesis_from_Anthranilic_Acid start 2-Amino-4-methoxybenzoic Acid reagent + Triphosgene (or equivalent) in Anhydrous Solvent product 7-Methoxy-1,3-benzoxazine-2,4-dione start->product Cyclization

Caption: Synthesis of 7-Methoxy-1,3-benzoxazine-2,4-dione from 2-Amino-4-methoxybenzoic Acid.

Synthesis from 2-Hydroxy-4-methoxybenzamide

An alternative route involves the cyclization of a salicylamide derivative. This method avoids the use of an amino-substituted starting material, which can sometimes be more expensive or difficult to handle.

Experimental Protocol:

  • Reaction Setup: A solution of 2-hydroxy-4-methoxybenzamide is prepared in a suitable solvent, such as pyridine or a mixture of an inert organic solvent and a base (e.g., triethylamine). The reaction is carried out in a flask equipped with a stirrer and a dropping funnel.

  • Addition of Cyclizing Agent: A cyclizing agent, such as ethyl chloroformate or phosgene, is added dropwise to the stirred solution at a controlled temperature (often at 0°C to room temperature).

  • Reaction and Work-up: The reaction mixture is stirred for a specified period, and the progress is monitored by TLC. After completion, the mixture is typically poured into ice-water, and the precipitated product is collected by filtration.

  • Purification: The crude product is washed with water and then with a suitable organic solvent to remove unreacted starting materials. Recrystallization from a suitable solvent system yields the purified 7-Methoxy-1,3-benzoxazine-2,4-dione.

Causality Behind Experimental Choices:

  • Base as a Catalyst and Acid Scavenger: A base like pyridine or triethylamine is used to deprotonate the phenolic hydroxyl group and the amide N-H, making them more nucleophilic for the subsequent cyclization reaction. It also serves to neutralize the HCl generated during the reaction.

  • Controlled Temperature: The reaction is often carried out at a low temperature to control the reactivity of the cyclizing agent and to minimize the formation of byproducts.

Diagram of the Synthetic Pathway from 2-Hydroxy-4-methoxybenzamide:

Synthesis_from_Salicylamide start 2-Hydroxy-4-methoxybenzamide reagent + Ethyl Chloroformate (or Phosgene) in Base product 7-Methoxy-1,3-benzoxazine-2,4-dione start->product Cyclization

Caption: Synthesis of 7-Methoxy-1,3-benzoxazine-2,4-dione from 2-Hydroxy-4-methoxybenzamide.

Applications in Drug Discovery and Materials Science

7-Methoxy-1,3-benzoxazine-2,4-dione is a valuable intermediate in the synthesis of a wide range of biologically active compounds and functional materials.

  • Pharmaceutical Development: This compound is a key precursor for the synthesis of various heterocyclic scaffolds that are central to many drug discovery programs. Its derivatives have been investigated for their potential as anti-cancer agents, where the benzoxazine core can interact with various biological targets.[1][2] It is also used in the development of anti-viral compounds and other therapeutic agents.

  • Agrochemicals: In the field of agrochemicals, 7-Methoxy-1,3-benzoxazine-2,4-dione is utilized in the formulation of pesticides and herbicides. The methoxy group can enhance the efficacy of these agents while potentially reducing their environmental impact.[1]

  • Dye and Polymer Synthesis: The reactive nature of the benzoxazine-2,4-dione ring system makes it a useful building block in the synthesis of dyes and polymers. The methoxy group can be used to tune the color and properties of the resulting materials.[1]

Conclusion

7-Methoxy-1,3-benzoxazine-2,4-dione is a heterocyclic compound with significant and growing importance in both academic research and industrial applications. Its versatile reactivity, coupled with the beneficial properties imparted by the 7-methoxy group, makes it a valuable intermediate for the synthesis of a diverse array of functional molecules. This technical guide has provided a comprehensive overview of its discovery, synthesis, characterization, and applications, with the aim of equipping researchers and professionals with the knowledge necessary to effectively utilize this important chemical entity in their work. As the demand for novel pharmaceuticals and advanced materials continues to grow, the utility of 7-Methoxy-1,3-benzoxazine-2,4-dione as a key building block is expected to expand further.

References

  • 7-Nitro-1H-benzo[d][1][4]oxazine-2,4-dione - MySkinRecipes. (URL: [Link])

  • 128076-63-1 | 7-Methoxy-1H-Benzo[D][1,3]Oxazine-2 - AA Blocks. (URL: [Link])

  • Investigation for the easy and efficient synthesis of 1H-benzo[d][1][4]oxazine-2,4-diones - RSC Publishing. (URL: [Link])

  • 4H-Benzo[d][1][4]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters - MDPI. (URL: [Link])

  • WO2021105115A1 - Substituted aminoquinolones as dgkalpha inhibitors for immune activation - Google P
  • Design, synthesis, in vitro and in silico studies of novel Schiff base derivatives of 2-hydroxy-4-methoxybenzamide as tyrosinase inhibitors - PubMed. (URL: [Link])

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (URL: [Link])

  • N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. (URL: [Link])

  • Synthesis, crystal structure and Hirshfeld surface analysis of 7-oxo-6-phenyl-6,7-dihydro-5H-thieno[2,3-f]isoindole-8-carboxylic acid - NIH. (URL: [Link])

  • Investigation for the easy and efficient synthesis of 1H-benzo[d][1][4]oxazine-2,4-diones. (URL: [Link])

  • Investigation for the easy and efficient synthesis of 1H-benzo[d][1][4]oxazine-2,4-diones - NIH. (URL: [Link])

  • Synthesis, Structural Characterization, Hirschfeld Surface Analysis and Photocatalytic CO 2 Reduction Activity of a New Dinuclear Gd(III) Complex with 6-Phenylpyridine-2-Carboxylic Acid and 1,10-Phenanthroline Ligands - MDPI. (URL: [Link])

  • Synthesis, Structural Characterization, and Hirschfeld Surface Analysis of a New Cu(II) Complex and Its Role in Photocatalytic CO2 Reduction - PubMed Central. (URL: [Link])

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (URL: [Link])

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives - Journal of The Chemical Society of Pakistan. (URL: [Link])

Sources

Foundational

A Researcher's Guide to the Safety & Toxicity Profile of 7-Methoxy-1,3-benzoxazine-2,4-dione

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract 7-Methoxy-1,3-benzoxazine-2,4-dione is a heterocyclic compound with potential applications as a scaffold in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-1,3-benzoxazine-2,4-dione is a heterocyclic compound with potential applications as a scaffold in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its safety and toxicity profile is paramount before its widespread use. This technical guide provides a comprehensive framework for evaluating the toxicological properties of this compound. Due to the limited publicly available, in-depth toxicology studies on this specific molecule, this document synthesizes known hazard information from safety data sheets (SDS), infers potential risks based on structural analogs, and details the standard battery of toxicological assays required to build a robust safety profile. This guide is designed to equip researchers with the foundational knowledge and experimental methodologies necessary to conduct a thorough risk assessment.

Introduction: The Need for a Proactive Safety Assessment

The benzoxazine moiety is a privileged scaffold in drug discovery, appearing in compounds with diverse biological activities.[1] The specific compound, 7-Methoxy-1,3-benzoxazine-2,4-dione, an analog of isatoic anhydride, presents a unique substitution pattern that warrants a dedicated safety evaluation. Early-stage toxicological assessment is a cornerstone of modern drug development and chemical safety, preventing late-stage failures and ensuring personnel and environmental safety.

This guide will navigate the user through a logical, tiered approach to toxicity testing. It begins with an analysis of existing data and structural alerts, proceeds to standardized in vitro assays for preliminary screening, and culminates in foundational in vivo protocols for assessing systemic effects. The causality behind each experimental choice is explained, providing a self-validating framework for investigation.

Known Hazard Profile & Physicochemical Properties

The initial source of safety information for a research chemical is its Safety Data Sheet (SDS). While not exhaustive, the SDS provides critical data for safe handling and initial risk assessment.

PropertyValueSource
Molecular Formula C₉H₇NO₄PubChem
Molecular Weight 193.16 g/mol PubChem
Appearance White to off-white solid[2]
Melting Point 228-232 °C[2]
Solubility Soluble in DMSO (≥ 40 mg/mL)[2]
GHS Classification Acute Toxicity, Oral (Category 4)[3]
Hazard Statement H302: Harmful if swallowed[3]
Precautionary Statements P264, P270, P280, P301+P317, P305+P351+P338[4]

The GHS classification indicates a moderate acute oral toxicity concern.[3] Standard laboratory precautions, including wearing protective gloves, clothing, and eye protection, are mandatory.[4] It is crucial to avoid ingestion and to wash hands thoroughly after handling.[4]

Structural Alerts & Toxicological Hypotheses

The chemical structure of 7-Methoxy-1,3-benzoxazine-2,4-dione contains functionalities that may have toxicological implications:

  • Benzoxazine Ring System: This heterocyclic core is found in various biologically active molecules. While many are safe, the ring system can undergo metabolic activation. Studies on other benzoxazine derivatives have explored their cytotoxicity against cancer cell lines, indicating the potential for interaction with cellular machinery.[5][6]

  • Anhydride-like Moiety: The dione structure is similar to an anhydride. Anhydrides can be reactive towards nucleophiles, such as amino and sulfhydryl groups in proteins, which can lead to skin irritation or sensitization.[7]

  • Methoxy Group: The methoxy substituent can undergo O-demethylation by cytochrome P450 enzymes in the liver. This metabolic process can sometimes produce reactive intermediates or alter the compound's solubility and interaction with biological targets.

Based on these features, a toxicological assessment should prioritize investigating genotoxicity, cytotoxicity, and systemic acute toxicity.

Standard Toxicological Assessment Workflow

A tiered approach is recommended to efficiently and ethically evaluate the safety profile. In vitro assays are performed first to screen for specific hazards, followed by more complex in vivo studies if warranted.

Caption: A tiered workflow for toxicological assessment.

In Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

Causality: The Ames test is a critical first screen to determine if a substance can cause mutations in the DNA of a test organism.[8] A positive result indicates the compound is a mutagen and may therefore be a carcinogen.[8] This assay uses specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine.[9] The test measures the ability of the chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[9]

Experimental Protocol:

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535) to detect different types of mutations.[8][9]

  • Metabolic Activation (S9 Mix): Conduct the assay both with and without a rat liver extract (S9 fraction).[9] This is crucial because some chemicals only become mutagenic after being metabolized by liver enzymes.[9]

  • Dose Selection: Prepare a range of concentrations of 7-Methoxy-1,3-benzoxazine-2,4-dione dissolved in a suitable solvent (e.g., DMSO).

  • Exposure: In a test tube, combine the bacterial culture, the test compound solution, and either the S9 mix or a buffer.[10]

  • Plating: Pour the mixture onto a minimal glucose agar plate (histidine-deficient medium).[9]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control (solvent only) indicates a positive result.[9]

  • Controls: Include a negative control (solvent) and a positive control (a known mutagen for each strain) in every experiment.

In Vitro Cytotoxicity: MTT Assay

Causality: The MTT assay assesses a compound's ability to kill cells or inhibit their proliferation.[11] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[11]

Experimental Protocol:

  • Cell Culture: Seed a suitable human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[12]

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of 7-Methoxy-1,3-benzoxazine-2,4-dione. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[12]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution (typically 5 mg/mL) to each well.[13]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[12][13]

  • Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Cardiovascular Safety: hERG Inhibition Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsade de Pointes).[14][15] Early assessment of a compound's potential to block this channel is a regulatory requirement and a critical step in safety profiling.[15] The assay directly measures the electrical current through the hERG channel in cells stably expressing it.[14]

Experimental Protocol (Automated Patch Clamp):

  • Cell Line: Use a cell line (e.g., HEK293 or CHO) stably transfected to express the hERG channel.[14]

  • Compound Preparation: Prepare a series of concentrations of 7-Methoxy-1,3-benzoxazine-2,4-dione (e.g., 0.1, 1, 10 µM) with a final DMSO concentration typically below 0.5%.[14]

  • Automated Patch Clamp: Use an automated system like QPatch or SyncroPatch.[14] Cells are captured, and a whole-cell patch clamp configuration is established.

  • Baseline Recording: Record the baseline hERG current using a specific voltage protocol designed to elicit the characteristic tail current.

  • Compound Application: Apply the test compound concentrations sequentially to the same cell, allowing for equilibration at each concentration.[14]

  • Data Acquisition: Measure the hERG tail current after each compound application.

  • Controls: Use a vehicle control (DMSO) to measure baseline drift and a known hERG inhibitor (e.g., E-4031) as a positive control.[14]

  • Data Analysis: Calculate the percentage inhibition of the hERG current at each concentration relative to the baseline. Determine the IC₅₀ value from the concentration-response curve. It's important to note that in vitro hERG inhibition does not always translate to in vivo cardiotoxicity, as factors like plasma concentration play a role.[14]

In Vivo Acute Oral Toxicity: Acute Toxic Class Method (OECD 423)

Causality: This study provides information on the adverse effects of a single oral dose of a substance and helps to classify it according to the Globally Harmonised System (GHS).[16][17] The Acute Toxic Class Method is a stepwise procedure that uses a minimum number of animals to estimate the acute toxicity and identify the toxicity class.[16]

Experimental Protocol:

  • Species and Housing: Use a single sex (typically female) of a standard laboratory rat strain (e.g., Wistar or Sprague-Dawley).[17][18] House animals individually under controlled environmental conditions.[18]

  • Fasting: Fast the animals overnight (at least 16 hours) before dosing, ensuring access to water.[18]

  • Dose Administration: Administer the test substance by oral gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).[18] For a substance with an unknown profile, a starting dose of 300 mg/kg is common.[18]

  • Stepwise Procedure:

    • Step 1: Dose a group of 3 animals at the starting dose.

    • Outcome Analysis: The outcome (number of animals that die or survive) determines the next step. If mortality is high, the next group is dosed at a lower level. If no mortality occurs, the next group is dosed at a higher level.[18]

    • Confirmation: Dosing is continued in a stepwise manner until a stopping criterion is met (e.g., no mortality at the highest dose, high mortality at a certain dose, or clear signs of toxicity).

  • Observation: Observe animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior) several times on the day of administration and at least once daily for 14 days.[18]

  • Body Weight: Record individual body weights just before dosing and weekly thereafter.[18]

  • Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.[18]

  • Classification: The substance is classified into a GHS category based on the pattern of mortality and/or evident toxicity observed across the different dose levels.[16]

Data Interpretation & Risk Assessment

The synthesis of data from these assays forms the preliminary safety profile:

  • Negative Ames Test: Suggests the compound is not a bacterial mutagen, lowering concerns about carcinogenicity.

  • MTT Assay (IC₅₀): Provides a quantitative measure of cytotoxicity. A high IC₅₀ value indicates lower acute cytotoxicity. This data helps in selecting appropriate dose ranges for further studies.

  • hERG Assay (IC₅₀): An IC₅₀ value significantly higher than the anticipated therapeutic concentration provides a safety margin for cardiotoxicity. Regulatory agencies often look for a >30-fold margin.

  • OECD 423 Results: Provides an LD₅₀ cut-off value for GHS classification and identifies target organs for toxicity through clinical observation and necropsy.[17]

A compound that is non-mutagenic, has low cytotoxicity (in vitro), a high hERG IC₅₀, and a high oral LD₅₀ (>2000 mg/kg) would be considered to have a favorable preliminary safety profile, justifying further development. Conversely, positive findings in any of the key screening assays would trigger further investigation or potential termination of the compound as a candidate.

Conclusion

While specific toxicological data for 7-Methoxy-1,3-benzoxazine-2,4-dione is not extensively published, a robust safety profile can be constructed through a systematic and logical testing cascade. By combining information from safety data sheets with a standard battery of in vitro and in vivo assays, researchers can effectively identify potential hazards, quantify risks, and make informed decisions. The methodologies outlined in this guide provide the necessary framework for any research or drug development professional to rigorously evaluate the safety of this, and other, novel chemical entities.

References

  • Cyprotex. (n.d.). hERG Safety. Retrieved January 26, 2026, from [Link]

  • Ancourt, N., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(22), 4504-4514. Available at: [Link]

  • Kshirsagar, P. A., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Research Journal of Pharmacy and Technology, 17(5), 2182-2188. Available at: [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione. Retrieved January 26, 2026, from [Link]

  • Aksoydan, B., et al. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry, 195, 112274. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Benzoxazine chemistry and catechol-derived benzoxazine materials. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Microbial Mutagenicity Assay: Ames Test. Methods in Molecular Biology, 18(3), 1-13. Available at: [Link]

  • ACS Publications. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Benzoxazine – Knowledge and References. Retrieved January 26, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 26, 2026, from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methacrylic anhydride. Retrieved January 26, 2026, from [Link]

  • Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved January 26, 2026, from [Link]

  • European Commission, Joint Research Centre. (n.d.). Acute Toxicity. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved January 26, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet. Retrieved January 26, 2026, from [Link]

  • PubMed. (2024, September 1). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Retrieved January 26, 2026, from [Link]

  • Drug Hunter. (2024, November 26). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved January 26, 2026, from [Link]

  • Scientific Polymer Products, Inc. (n.d.). Methacrylic anhydride - Safety Data Sheet. Retrieved January 26, 2026, from [Link]

  • Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved January 26, 2026, from [Link]

  • Nelson Labs. (n.d.). Ames Mutagenicity Test. Retrieved January 26, 2026, from [Link]

  • Unknown Source. (n.d.). The Ames Test. Retrieved January 26, 2026, from [Link]

  • Bioassay GmbH. (2018, January 8). FINAL REPORT Acute oral toxicity study in rats TEST GUIDELINE(S) OECD 423. Retrieved January 26, 2026, from [Link]

  • YouTube. (2020, May 21). Acute Toxicity Studies | OECD 420 and OECD 423. Retrieved January 26, 2026, from [Link]

  • PubMed. (2012, November 28). Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin. Retrieved January 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 7-Methoxy-1,3-benzoxazine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of 7-Methoxy-1,3-benzoxazine-2,4-dione, a valuable heterocyclic compound often utilize...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-Methoxy-1,3-benzoxazine-2,4-dione, a valuable heterocyclic compound often utilized as a precursor in the development of pharmaceuticals and other biologically active molecules. This guide is designed for researchers and chemists, offering in-depth procedural details, mechanistic insights, and practical advice for a successful synthesis. The protocol is grounded in established chemical principles for the formation of isatoic anhydrides from anthranilic acid derivatives.

Introduction

7-Methoxy-1,3-benzoxazine-2,4-dione, also known as 7-methoxyisatoic anhydride, belongs to the class of 1,3-benzoxazine-2,4-diones. These bicyclic heterocyclic compounds are important building blocks in organic synthesis due to their reactive anhydride functionality. They serve as versatile precursors for a variety of nitrogen-containing heterocyclic compounds, including quinazolinones, benzodiazepines, and acridones, which are scaffolds of significant pharmacological interest.[1][2] The methoxy substituent at the 7-position modulates the electronic properties and potential biological activity of the resulting derivatives. The synthesis of this compound is a critical step in the development of novel therapeutic agents and functional materials. This application note details a robust and reproducible method for its preparation from 4-methoxy-2-aminobenzoic acid.

Mechanistic Rationale

The synthesis of 7-Methoxy-1,3-benzoxazine-2,4-dione from 4-methoxy-2-aminobenzoic acid proceeds via a cyclization reaction, typically facilitated by a phosgenating agent. Phosgene (COCl₂), or its safer solid equivalents such as diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate), acts as a carbonyl source.[3]

The reaction mechanism can be described in the following key steps:

  • N-Acylation: The primary amine of 4-methoxy-2-aminobenzoic acid nucleophilically attacks the carbonyl carbon of the phosgenating agent. This results in the formation of an unstable N-acyl chloride intermediate (an N-carboxychloride).

  • Intramolecular Cyclization: The carboxylic acid group, in close proximity to the newly formed N-acyl chloride, acts as an intramolecular nucleophile. The hydroxyl oxygen of the carboxylic acid attacks the carbonyl carbon of the N-acyl chloride.

  • Ring Closure and Elimination: This intramolecular attack leads to the formation of a six-membered ring intermediate. Subsequent elimination of hydrogen chloride (HCl) results in the formation of the stable 1,3-benzoxazine-2,4-dione ring system.

The choice of the phosgenating agent is critical due to the high toxicity of phosgene gas.[3] Triphosgene is often preferred in a laboratory setting as it is a stable, crystalline solid that can be handled more safely, depolymerizing in situ to release phosgene in a controlled manner.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-methoxy-2-aminobenzoic_acid 4-Methoxy-2-aminobenzoic Acid N_Acyl_Chloride N-Acyl Chloride Intermediate 4-methoxy-2-aminobenzoic_acid->N_Acyl_Chloride N-Acylation Triphosgene Triphosgene (Phosgene Source) Triphosgene->N_Acyl_Chloride Cyclic_Intermediate Cyclic Intermediate N_Acyl_Chloride->Cyclic_Intermediate Intramolecular Cyclization Product 7-Methoxy-1,3-benzoxazine-2,4-dione Cyclic_Intermediate->Product Elimination of HCl

Caption: Reaction mechanism for the synthesis of 7-Methoxy-1,3-benzoxazine-2,4-dione.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of isatoic anhydrides using triphosgene.[3][4] Extreme caution must be exercised when working with triphosgene as it can release toxic phosgene gas. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplier/GradeNotes
4-Methoxy-2-aminobenzoic acidC₈H₉NO₃167.1610.0 g (59.8 mmol)Reagent GradeStarting material.
TriphosgeneC₃Cl₆O₃296.756.5 g (21.9 mmol)Reagent GradePhosgene equivalent. Handle with extreme care.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mLAnhydrousReaction solvent. Must be dry.
Triethylamine (TEA)(C₂H₅)₃N101.1916.7 mL (120 mmol)Reagent GradeBase to neutralize HCl byproduct.
Diethyl ether(C₂H₅)₂O74.12As neededReagent GradeFor washing the product.
Round-bottom flask (500 mL)--1--
Magnetic stirrer and stir bar--1--
Dropping funnel--1--
Condenser--1--
Nitrogen/Argon inlet--1-For inert atmosphere.
Ice bath--1--
Buchner funnel and filter paper--1-For product isolation.
Synthesis Procedure

Workflow A 1. Setup and Inert Atmosphere B 2. Dissolve Starting Material A->B D 4. Cool Reaction Mixture B->D C 3. Prepare Triphosgene Solution E 5. Add Triphosgene Solution C->E D->E F 6. Add Triethylamine E->F G 7. Reaction F->G H 8. Product Isolation G->H I 9. Washing H->I J 10. Drying I->J

Sources

Application

Mastering the Purification of 7-Methoxy-1,3-benzoxazine-2,4-dione: A Guide to Recrystallization

This comprehensive guide provides a detailed protocol for the purification of 7-Methoxy-1,3-benzoxazine-2,4-dione, a vital heterocyclic compound in pharmaceutical and chemical synthesis, through recrystallization. This a...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the purification of 7-Methoxy-1,3-benzoxazine-2,4-dione, a vital heterocyclic compound in pharmaceutical and chemical synthesis, through recrystallization. This application note is designed for researchers, scientists, and drug development professionals seeking to obtain a high-purity solid form of this compound, ensuring the reliability and reproducibility of their downstream applications.

Introduction: The Critical Role of Purity

7-Methoxy-1,3-benzoxazine-2,4-dione, also known as 7-methoxyisatoic anhydride, serves as a versatile building block in the synthesis of a wide array of bioactive molecules and functional materials.[1] Its unique chemical architecture, featuring a methoxy group, enhances its solubility and reactivity, making it a valuable intermediate in drug discovery and the production of dyes and polymers.[1] The purity of this starting material is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields, and compromised biological activity in the final products. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.[2]

Principle of Recrystallization

The fundamental principle of recrystallization is based on the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Conversely, the impurities present should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures. By dissolving the impure solid in a minimal amount of hot solvent to create a saturated solution and then allowing it to cool slowly, the desired compound will crystallize out in a purified form, leaving the impurities behind in the solution.

Selecting the Optimal Solvent System

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent for 7-Methoxy-1,3-benzoxazine-2,4-dione should meet the following criteria:

  • High solubility at elevated temperatures and low solubility at room temperature: This ensures maximum recovery of the purified compound upon cooling.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Non-toxic and cost-effective: Safety and economic considerations are important in a laboratory setting.

Based on the structural similarity to isatoic anhydride and existing literature on the purification of benzoxazine-diones, several solvent systems are promising candidates. A study on the solubility of isatoic anhydride in various pure solvents provides a strong rationale for solvent selection.[3]

Solvent SystemRationale & Suitability
Ethanol/Water Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can effectively reduce the solubility of the target compound upon cooling, promoting crystallization.
Acetone/Ethanol A 50:50 mixture of acetone and ethanol has been successfully used for the recrystallization of the parent compound, 2H-1,3-benzoxazine-2,4(3H)-dione, suggesting its potential for the methoxy derivative.
Ethyl Acetate/Hexane Ethyl acetate is a moderately polar solvent that can dissolve the compound at higher temperatures. The addition of a non-polar solvent like hexane as an anti-solvent can induce crystallization. This combination is often effective for purifying moderately polar compounds.

For this protocol, we will focus on the use of an ethanol/water solvent system, a common and effective choice for many heterocyclic compounds.

Experimental Protocol

Materials and Equipment
  • Crude 7-Methoxy-1,3-benzoxazine-2,4-dione

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum oven or desiccator

Step-by-Step Recrystallization Procedure
  • Dissolution:

    • Place the crude 7-Methoxy-1,3-benzoxazine-2,4-dione into an Erlenmeyer flask of an appropriate size.

    • Add a minimal amount of ethanol to the flask, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with continuous stirring. Add more ethanol in small portions until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional):

    • If any insoluble impurities (e.g., dust, solid byproducts) are observed in the hot solution, a hot filtration step is necessary.

    • Preheat a separate Erlenmeyer flask containing a small amount of the recrystallization solvent on the hot plate.

    • Place a fluted filter paper in a stemless funnel and place the funnel in the neck of the preheated flask.

    • Quickly pour the hot solution containing the dissolved compound through the fluted filter paper. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the hot plate and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, well-defined crystals.

    • Once the flask has reached room temperature and crystal formation has commenced, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified compound.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent (ethanol/water mixture).

    • Turn on the vacuum and pour the cold slurry containing the crystals into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask to the funnel.

    • Wash the crystals with a small amount of the cold solvent to remove any residual soluble impurities.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air-dry.

    • Transfer the crystals to a pre-weighed watch glass and dry them further in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.

Workflow Diagram

Recrystallization_Workflow A Crude 7-Methoxy-1,3-benzoxazine-2,4-dione B Dissolve in Minimal Hot Ethanol A->B C Hot Filtration (if necessary) B->C Insoluble impurities D Slow Cooling to Room Temperature B->D No insoluble impurities C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: Workflow for the purification of 7-Methoxy-1,3-benzoxazine-2,4-dione by recrystallization.

Characterization of the Purified Product

To confirm the purity of the recrystallized 7-Methoxy-1,3-benzoxazine-2,4-dione, the following analytical techniques are recommended:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. The melting point of the parent compound, 2H-1,3-benzoxazine-2,4(3H)-dione, is reported to be 228-232 °C.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of significant impurities.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR): These techniques can confirm the chemical structure and identify any residual impurities.

Troubleshooting

ProblemPossible CauseSolution
Oiling out The compound is insoluble in the solvent even when hot, or the boiling point of the solvent is higher than the melting point of the compound.Use a different solvent or a solvent mixture. Ensure the solution is not supersaturated.
No crystal formation The solution is not sufficiently saturated, or the cooling process is too rapid.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low recovery Too much solvent was used for dissolution or washing. The compound is significantly soluble in the cold solvent.Use the minimum amount of solvent necessary. Ensure the washing solvent is ice-cold.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of 7-Methoxy-1,3-benzoxazine-2,4-dione by recrystallization. By carefully selecting the solvent system and adhering to the step-by-step procedure, researchers can obtain a high-purity product essential for reliable and reproducible results in their research and development endeavors. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds.

References

  • Journal of Chemical & Engineering Data. Solubility Measurement and Data Correlation of Isatoic Anhydride in 12 Pure Solvents at Temperatures from 288.15 to 328.15 K. (2020). Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Available at: [Link]

  • Organic Syntheses. Isatoic anhydride. (n.d.). Available at: [Link]

  • Wikipedia. Recrystallization (chemistry). (2023). Available at: [Link]

Sources

Method

Application Note: Structural Elucidation of 7-Methoxy-1,3-benzoxazine-2,4-dione via Fourier-Transform Infrared Spectroscopy

Abstract & Introduction 7-Methoxy-1,3-benzoxazine-2,4-dione, a derivative of isatoic anhydride, serves as a valuable intermediate in the synthesis of pharmaceuticals and bioactive heterocyclic compounds.[1] Its utility s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

7-Methoxy-1,3-benzoxazine-2,4-dione, a derivative of isatoic anhydride, serves as a valuable intermediate in the synthesis of pharmaceuticals and bioactive heterocyclic compounds.[1] Its utility stems from the reactive anhydride-like moiety, which can undergo ring-opening reactions with various nucleophiles.[2] Precise structural confirmation and quality control of this compound are paramount in drug development and chemical synthesis. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique ideal for this purpose. It provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups.[3]

This document provides a comprehensive guide for researchers and drug development professionals on the application of FTIR spectroscopy for the characterization of 7-Methoxy-1,3-benzoxazine-2,4-dione. We will delve into the theoretical basis for its infrared spectrum, present a detailed protocol for sample analysis using the potassium bromide (KBr) pellet method, and provide a thorough interpretation of the resulting spectral data.

Molecular Structure and Theoretical Vibrational Analysis

The infrared spectrum of 7-Methoxy-1,3-benzoxazine-2,4-dione is dictated by the vibrational modes of its constituent functional groups. Understanding these is key to accurate spectral interpretation.

Key Functional Groups and Expected Vibrational Modes:

  • Cyclic Imide/Anhydride System: The core of the molecule is the benzoxazine-dione ring. This system contains two carbonyl (C=O) groups within a six-membered ring, coupled through a C-O-C and a C-N-C linkage. This arrangement is similar to a cyclic anhydride and will exhibit characteristic coupled carbonyl stretches. Due to the coupling, two distinct C=O stretching bands are expected: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[4]

  • Aromatic Ring: The benzene ring will produce sharp C-H stretching peaks above 3000 cm⁻¹ and several C=C stretching absorptions in the 1600-1450 cm⁻¹ region.[5] Out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) can provide information about the substitution pattern.

  • Methoxy Group (-OCH₃): The methoxy substituent introduces aliphatic C-H stretching from the methyl group, typically observed just below 3000 cm⁻¹. Crucially, it also produces a strong, characteristic C-O (aryl-alkyl ether) stretching band, usually in the 1270-1230 cm⁻¹ range.

  • N-H Group: The secondary amine within the heterocyclic ring will show a distinct N-H stretching vibration. In the solid state, this is often a broad band in the 3300-3100 cm⁻¹ region due to hydrogen bonding.

Experimental Protocol: FTIR Analysis via KBr Pellet Method

The KBr pellet method is the industry standard for acquiring high-quality FTIR spectra of solid samples. It involves dispersing the analyte in a dry, IR-transparent matrix (KBr) to minimize light scattering and eliminate solvent interference.[6]

Equipment and Reagents
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Hydraulic Press (capable of 8-10 metric tons)

  • 13 mm Evacuable KBr Pellet Die Set

  • Agate Mortar and Pestle

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 100-110 °C for at least 4 hours and stored in a desiccator.[6]

  • 7-Methoxy-1,3-benzoxazine-2,4-dione sample

  • Spatula and analytical balance

Standard Operating Procedure (SOP)

Rationale: This protocol is designed to produce a transparent, homogeneous pellet, which is critical for obtaining a high-resolution spectrum with a stable baseline and minimal scattering artifacts.[7]

  • Material Preparation: Gently heat the die set components and the mortar and pestle under a heat lamp or in a low-temperature oven to drive off adsorbed moisture. Allow them to cool to room temperature in a desiccator before use.[6]

  • Sample Weighing: Weigh approximately 1-2 mg of the 7-Methoxy-1,3-benzoxazine-2,4-dione sample and 150-200 mg of dry, spectroscopy-grade KBr. The optimal sample concentration in KBr is between 0.2% and 1%.[8]

  • Grinding & Mixing: Transfer the KBr to the agate mortar. Add the sample on top. Gently grind the two components together for 1-2 minutes until a fine, homogeneous powder is obtained. Causality: Fine grinding ensures that the particle size of the sample is smaller than the wavelength of the IR radiation, which is essential to prevent light scattering (the Christiansen effect) that can distort spectral bands.[9]

  • Pellet Pressing:

    • Carefully transfer a portion of the powder mixture into the die barrel.

    • Level the powder surface by gently tapping the die.

    • Insert the plunger and place the die assembly into the hydraulic press.

    • Apply pressure gradually to 8-10 metric tons.[6]

    • Hold the pressure for 1-2 minutes to allow the KBr to cold-flow and form a transparent disc.

  • Pellet Inspection: Carefully remove the die from the press and extract the pellet. A high-quality pellet should be thin and transparent or translucent. Cloudiness can indicate insufficient grinding, trapped moisture, or inadequate pressure.[6]

  • Data Acquisition:

    • Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

    • Collect a background spectrum of the empty sample holder. This is crucial for correcting for instrument and atmospheric absorptions.

    • Place the KBr pellet into the sample holder and acquire the sample spectrum.

    • Typical Parameters:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32-64 (signal averaging to improve signal-to-noise ratio)

Data Processing
  • Background Subtraction: The instrument software will automatically ratio the sample spectrum against the collected background spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to correct for any sloping or curved baselines, often caused by scattering from a suboptimal pellet.

  • Peak Picking: Use the software's peak-finding tool to identify the wavenumber of maximum absorbance for all significant bands.

Spectral Interpretation and Data Presentation

The resulting FTIR spectrum should be analyzed by correlating the observed absorption bands with the known vibrational frequencies of the functional groups identified in Section 2.0.

Expected FTIR Absorption Bands for 7-Methoxy-1,3-benzoxazine-2,4-dione
Wavenumber (cm⁻¹) RangeIntensityVibrational Mode AssignmentFunctional Group
3300 - 3100Medium, BroadN-H StretchCyclic Amine (N-H)
3100 - 3000Medium, SharpAromatic C-H StretchAromatic Ring
2980 - 2850Weak-MediumAliphatic C-H Stretch (asymmetric & symmetric)Methoxy (-OCH₃)
~1780 - 1750StrongAsymmetric C=O StretchCyclic Imide/Anhydride
~1720 - 1690StrongSymmetric C=O StretchCyclic Imide/Anhydride
1620 - 1580MediumAromatic C=C StretchAromatic Ring
1500 - 1450MediumAromatic C=C StretchAromatic Ring
~1260StrongAsymmetric Aryl-O-C StretchAryl Ether (Methoxy)
~1030MediumSymmetric C-O-C StretchBenzoxazine Ring Structure[10]
950 - 910MediumCharacteristic absorption of Benzene ring with Oxazine attachment[10]Benzoxazine Ring

Table 1: Summary of expected FTIR peak assignments for 7-Methoxy-1,3-benzoxazine-2,4-dione.

Analysis of Key Spectral Regions
  • 3400-2800 cm⁻¹: This region is dominated by stretching vibrations. Look for a broad N-H stretch around 3200 cm⁻¹, sharp aromatic C-H peaks just above 3000 cm⁻¹, and weaker aliphatic C-H stretches from the methoxy group just below 3000 cm⁻¹.[5] The absence of a very broad "tongue-like" peak centered around 3400 cm⁻¹ confirms the sample is dry, as this is characteristic of O-H from water.[5][6]

  • 1800-1650 cm⁻¹: This is the carbonyl region and is the most diagnostic for this molecule. The presence of two distinct, strong, and sharp "sword-like" peaks is definitive for the coupled cyclic imide/anhydride system.[5] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is the symmetric stretch.

  • 1650-1000 cm⁻¹: This "fingerprint" region contains a wealth of structural information. The most prominent peak to identify here is the strong C-O stretching of the aryl ether (methoxy group) around 1260 cm⁻¹. Aromatic C=C stretching bands and other ring vibrations will also be present.[10]

Workflow and Logic Visualization

The entire process, from sample preparation to final analysis, follows a logical and systematic workflow designed to ensure data integrity and reproducibility.

FTIR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Data Analysis & Interpretation Start Start: Obtain Sample & Spectroscopy-Grade KBr Dry Dry KBr & Equipment (Oven & Desiccator) Start->Dry Weigh Weigh Sample (1-2 mg) & KBr (150-200 mg) Dry->Weigh Grind Grind & Homogenize in Agate Mortar Weigh->Grind Press Press Mixture (8-10 tons) to Form Pellet Grind->Press Inspect Inspect Pellet for Transparency Press->Inspect Inspect->Grind Pellet Cloudy Background Collect Background Spectrum (Empty Instrument) Inspect->Background Pellet OK Sample Acquire Sample Spectrum (4000-400 cm⁻¹) Background->Sample Process Process Spectrum: - Baseline Correction - Peak Picking Sample->Process Assign Assign Peaks to Vibrational Modes Process->Assign Correlate Correlate Spectrum with Known Functional Groups Assign->Correlate Confirm Confirm Structure of 7-Methoxy-1,3-benzoxazine-2,4-dione Correlate->Confirm

Figure 1: Experimental workflow for FTIR analysis.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of 7-Methoxy-1,3-benzoxazine-2,4-dione. By following the detailed protocol for KBr pellet preparation and leveraging the theoretical understanding of its vibrational modes, researchers can confidently confirm the identity and purity of the compound. The characteristic dual carbonyl absorptions, coupled with the distinct N-H and methoxy group stretches, provide a robust and unique spectral fingerprint for this important synthetic intermediate.

References

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Available at: [Link]

  • Google Patents. WO2015163952A1 - Isatoic anhydride derivatives and applications thereof.
  • YouTube. FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. (2023). Available at: [Link]

  • Shimadzu. KBr Pellet Method. Available at: [Link]

  • ResearchGate. FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. Available at: [Link]

  • ResearchGate. Synthesis and characterization of alkyl-methacrylate-maleic anhydride copolymer for use as a biodiesel flow improver. (2021). Available at: [Link]

  • Karabacak, M., et al. Spectroscopic, Structural, Aromaticity and Electronic Properties of Isatoic Anhydride - Experimental and Theoretical Investigations. Available at: [Link]

  • MDPI. Synthesis and Characterization of Maleic Anhydride-Methyl Methacrylate Co-Monomer Grafted Polyethylene Wax for Hot Waxed Wood Process. Available at: [Link]

  • Nandiyanto, A.B.D., et al. How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. (2019). Available at: [Link]

  • International Journal of Scientific & Technology Research. An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. Available at: [Link]

  • University of the West Indies. Sample preparation for FT-IR. Available at: [Link]

  • IJSAR. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Available at: [Link]

  • ResearchGate. Synthesis of isatoic anhydride derivatives (microreview). Available at: [Link]

  • ResearchGate. FTIR spectra of benzoxazine monomers. Available at: [Link]

  • Bulgarian Chemical Communications. Design, synthesis, structural characterization and cell cytotoxicity of a new derivative poly(maleic anhydride-co-vinyl acetate). Available at: [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

  • ResearchGate. A Beginner's Guide to Interpreting & Analyzing FTIR Results. (2019). Available at: [Link]

  • ResearchGate. Comparison between the FTIR spectra of 7-methoxy-1-tetralone,... Available at: [Link]

  • Springer Professional. Synthesis and characterization of maleic anhydride grafted SEBS modified with ethanolamine, 2-amino-2-methyl-1-propanol or glycerine. (2019). Available at: [Link]

  • Wikipedia. Isatoic anhydride. Available at: [Link]

  • University of Helsinki. Quick User Guide for FT-IR. Available at: [Link]

  • Revue Roumaine de Chimie. SYNTHESIS AND CHARACTERIZATION OF MALEIC ANHYDRIDE COPOLYMERS AND THEIR DERIVATIVES. Available at: [Link]

  • ResearchGate. FTIR spectra of benzoxazine monomers (a) and polymers (b). Available at: [Link]

  • University of Helsinki. Revisiting the vibrational spectrum of formic acid anhydride. (2024). Available at: [Link]

Sources

Application

Application Note: A Multi-Assay Approach for Characterizing the Antioxidant Capacity of 7-Methoxy-1,3-benzoxazine-2,4-dione

Introduction Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and endogenous antioxidant defenses, is implicated in the pathophysiology of numerous diseases, including neurodegenerative...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and endogenous antioxidant defenses, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][3] This has driven significant interest in the discovery and development of novel antioxidant compounds. The benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] Specifically, 1,3-benzoxazine derivatives have been noted for their potential antioxidant effects.[5]

7-Methoxy-1,3-benzoxazine-2,4-dione (CAS No. 128076-63-1) is a heterocyclic compound whose methoxy group may enhance its solubility and reactivity, making it a promising candidate for drug development and other applications, such as in cosmetics for protecting the skin from oxidative stress.[7] A thorough evaluation of its antioxidant capacity is a critical first step in elucidating its therapeutic potential.

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to quantitatively assess the antioxidant capacity of 7-Methoxy-1,3-benzoxazine-2,4-dione. We advocate for a multi-assay approach, as different methods measure distinct aspects of antioxidant action.[8] Here, we detail the protocols for two robust and widely adopted spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay and the Ferric Reducing Antioxidant Power (FRAP) Assay .

Guiding Principles: Selecting the Right Assays

No single assay can fully capture the complex mechanisms of antioxidant activity. Therefore, employing a panel of assays with different chemical principles is essential for a comprehensive profile.[8][9]

  • DPPH Assay: This method measures the capacity of a compound to act as a free radical scavenger via hydrogen atom donation.[10] It is a rapid, simple, and widely used initial screening tool for antioxidant activity.[11]

  • FRAP Assay: This assay evaluates the ability of a compound to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺) through a single electron transfer (SET) mechanism.[2] It provides a direct measure of the total reducing power of the test compound, a key indicator of antioxidant potential.

By combining these two methods, we can gain insights into both the radical scavenging and reductive capabilities of 7-Methoxy-1,3-benzoxazine-2,4-dione.

Experimental Workflow Overview

The overall process involves preparing the test compound and standards, performing the colorimetric assays in a high-throughput 96-well plate format, and analyzing the resulting data to quantify antioxidant capacity.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis p1 Compound & Standard Stock Solution Prep p2 Serial Dilutions p1->p2 DMSO/Ethanol a1 DPPH Assay p2->a1 Test Compound Concentrations a2 FRAP Assay p2->a2 Test Compound Concentrations d1 Spectrophotometric Reading (Absorbance) a1->d1 Read @ 517 nm a2->d1 Read @ 593 nm d2 Calculation: % Inhibition & IC50 (DPPH) Fe(II) Equivalents (FRAP) d1->d2

Caption: General workflow for antioxidant capacity testing.

Protocol 1: DPPH Radical Scavenging Assay

This protocol is adapted for a 96-well microplate format for efficiency and minimal reagent consumption.

Principle of the DPPH Assay

The DPPH radical is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm. When an antioxidant compound donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H.[10] This reduction leads to a color change from violet to yellow, which is measured as a decrease in absorbance.[10][12]

DPPH_Mechanism DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H + H• Antioxidant AH (Test Compound) Antioxidant_Radical A• Antioxidant->Antioxidant_Radical - H•

Caption: DPPH radical scavenging by an antioxidant (AH).

Materials and Reagents
  • 7-Methoxy-1,3-benzoxazine-2,4-dione (Test Compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (Positive Control)

  • Methanol or Ethanol (ACS Grade)

  • Dimethyl Sulfoxide (DMSO, ACS Grade)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 517 nm

Step-by-Step Protocol
  • Preparation of DPPH Working Solution (0.1 mM):

    • Dissolve 3.94 mg of DPPH in 100 mL of methanol.

    • Stir the solution in the dark for 30 minutes.

    • Adjust the absorbance of the solution to 1.0 ± 0.1 at 517 nm using methanol as a blank.

    • Causality: The solution must be freshly prepared and protected from light as DPPH is light-sensitive. The standardized absorbance ensures consistency across experiments.[12]

  • Preparation of Test Compound and Standard Stock Solutions:

    • Prepare a 10 mM stock solution of 7-Methoxy-1,3-benzoxazine-2,4-dione in DMSO.

    • Prepare a 10 mM stock solution of Trolox (or Ascorbic Acid) in methanol.

  • Preparation of Serial Dilutions:

    • Perform serial dilutions of the test compound and the Trolox standard in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Assay Procedure:

    • Add 100 µL of each concentration of the test compound or standard to the wells of a 96-well plate in triplicate.

    • Prepare a negative control by adding 100 µL of methanol to triplicate wells.

    • Prepare a blank by adding 200 µL of methanol to triplicate wells.

    • Add 100 µL of the 0.1 mM DPPH working solution to all wells except the blank wells.

    • Mix the plate gently on a shaker for 1 minute.

    • Incubate the plate in the dark at room temperature for 30 minutes.[12]

    • Causality: The 30-minute incubation allows the reaction between the antioxidant and DPPH to reach a steady state.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using the microplate reader.

Data Analysis
  • Calculate the Percentage of Radical Scavenging Activity (% Inhibition): Use the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where:

    • Abs_control is the absorbance of the negative control (DPPH solution + methanol).

    • Abs_sample is the absorbance of the DPPH solution with the test compound or standard.

  • Determine the IC50 Value:

    • Plot the % Inhibition against the concentration of the test compound.

    • The IC50 value is the concentration of the test compound required to scavenge 50% of the DPPH radicals. This can be determined using non-linear regression analysis.

Expected Data Presentation
Concentration (µM)Mean Absorbance (517 nm)% Inhibition
Control (0 µM) 1.052 ± 0.030.0
1 0.987 ± 0.026.2
5 0.851 ± 0.0419.1
10 0.715 ± 0.0332.0
25 0.533 ± 0.0249.3
50 0.348 ± 0.0366.9
100 0.189 ± 0.0282.0
Trolox (25 µM) 0.450 ± 0.0357.2

Table 1: Example data for DPPH radical scavenging activity. Values are illustrative.

Protocol 2: Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of the test compound to reduce a ferric complex to a ferrous complex.

Principle of the FRAP Assay

The FRAP assay is based on the reduction of the colorless ferric-2,4,6-tripyridyl-s-triazine complex (Fe³⁺-TPTZ) to the intensely blue-colored ferrous complex (Fe²⁺-TPTZ) by an antioxidant in an acidic medium (pH 3.6).[2] The change in absorbance is measured at 593 nm, and the antioxidant power is related to the intensity of the blue color.[13]

FRAP_Mechanism Fe3_TPTZ Fe(III)-TPTZ (Colorless) Fe2_TPTZ Fe(II)-TPTZ (Intense Blue) Fe3_TPTZ->Fe2_TPTZ + e- Antioxidant Antioxidant Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant - e-

Caption: FRAP mechanism: reduction of Fe(III) by an antioxidant.

Materials and Reagents
  • 7-Methoxy-1,3-benzoxazine-2,4-dione (Test Compound)

  • Ferrous Sulfate (FeSO₄·7H₂O) or Trolox (Standard)

  • 300 mM Acetate buffer (pH 3.6)

  • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

  • 20 mM Ferric Chloride (FeCl₃·6H₂O) in distilled water

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 593 nm

Step-by-Step Protocol
  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing the following in a 10:1:1 (v/v/v) ratio:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ solution

      • 20 mM FeCl₃ solution

    • Warm the freshly prepared reagent to 37°C in a water bath before use.[13]

    • Causality: The acidic pH is crucial for iron to remain soluble and for the redox reaction to occur. The reagent is prepared fresh to ensure maximum reactivity.

  • Preparation of Standard Curve:

    • Prepare a 1 mM stock solution of FeSO₄·7H₂O in distilled water.

    • From the stock, prepare a series of standards with concentrations ranging from 100 to 1000 µM.

  • Preparation of Test Compound:

    • Prepare a range of concentrations of 7-Methoxy-1,3-benzoxazine-2,4-dione (e.g., 1-100 µM) in the appropriate solvent (e.g., methanol or water).

  • Assay Procedure:

    • Add 20 µL of the test compound, standard, or blank (solvent) to the wells of a 96-well plate in triplicate.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Mix the plate gently on a shaker.

    • Incubate the plate at 37°C for 4-10 minutes.[13][14] The optimal incubation time may need to be determined empirically, but a 4-minute reading is common.[13]

    • Causality: Incubation at 37°C accelerates the reaction to completion within a short timeframe.

  • Data Acquisition:

    • Measure the absorbance of each well at 593 nm.

Data Analysis
  • Construct the Standard Curve:

    • Plot the absorbance at 593 nm against the concentration of the FeSO₄ standards.

    • Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Calculate the FRAP Value:

    • Use the standard curve equation to calculate the concentration of Fe(II) equivalents for each sample concentration.

    • The FRAP value is typically expressed as mM of Fe(II) equivalents per mole of the test compound.

Expected Data Presentation
FeSO₄ Conc. (µM)Mean Absorbance (593 nm)
0 0.051 ± 0.005
100 0.215 ± 0.010
200 0.408 ± 0.015
400 0.795 ± 0.020
600 1.180 ± 0.025
800 1.550 ± 0.030
1000 1.912 ± 0.035

Table 2: Example data for a FRAP standard curve using FeSO₄. Values are illustrative.

Test CompoundConcentration (µM)FRAP Value (µM Fe(II) Equiv.)
7-Methoxy-1,3-benzoxazine-2,4-dione 5035.7
Trolox (Positive Control) 5085.2

Table 3: Example FRAP results for the test compound compared to a standard.

Trustworthiness: Method Validation and Troubleshooting

  • Solubility: 7-Methoxy-1,3-benzoxazine-2,4-dione is expected to have enhanced solubility due to its methoxy group.[7] However, if precipitation is observed at higher concentrations, adjust the solvent system or test at lower concentrations.

  • Color Interference: If the test compound itself absorbs light near 517 nm (for DPPH) or 593 nm (for FRAP), a compound-specific blank (test compound + solvent, without DPPH or FRAP reagent) must be run and its absorbance subtracted from the sample reading.

  • Reproducibility: All experiments should be performed in at least triplicate. A positive control (Trolox, Ascorbic Acid) must be included in every assay to ensure the validity and consistency of the results.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of the antioxidant properties of 7-Methoxy-1,3-benzoxazine-2,4-dione. By employing both the DPPH and FRAP assays, researchers can obtain a more complete picture of the compound's antioxidant potential, covering both radical scavenging and reducing capabilities. The resulting data are crucial for guiding further studies in drug discovery, cosmetic science, and other fields where novel antioxidants are of high value.

References

  • Nikolaou, S., et al. (2024). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. Molecules, 29(7), 1593. Available from: [Link]

  • LookChem. (n.d.). 2 H-1,3-BENZOXAZINE-2,4(3 H)-DIONE. Retrieved from [Link]

  • Takebayashi, J., et al. (2015). Novel antioxidant capacity assay for lipophilic compounds using electron paramagnetic resonance spectroscopy. Food Chemistry, 177, 323-329. Available from: [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. Retrieved from [Link]

  • Moreira, D. C. (2019). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. protocols.io. Available from: [Link]

  • ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

  • Prior, R. L., et al. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. Available from: [Link]

  • Agilent Technologies. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved from [Link]

  • Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. In Comprehensive Sampling and Sample Preparation (Vol. 4, pp. 339-363). Academic Press. Available from: [Link]

  • Ríos, N., et al. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Molecules, 28(2), 578. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Chemistry, 2022, 1-14. Available from: [Link]

  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Available from: [Link]

  • Gulcin, İ. (2020). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Mini-Reviews in Medicinal Chemistry, 20(5), 375-387. Available from: [Link]

  • Kourounakis, A. P., et al. (2015). Novel Benzoxazine and Benzothiazine Derivatives as Multifunctional Antihyperlipidemic Agents. Journal of Medicinal Chemistry, 58(21), 8571-8584. Available from: [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

  • Kumar, A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Nanomaterials, 2022, 1-7. Available from: [Link]

  • ResearchGate. (2024). Antioxidant and Antitumor Potential of Some Benzoxazines Against MCF‐7 Cell Lines Using InVitro and InSilico Approaches. Retrieved from [Link]

  • Caignard, D. H., et al. (2006). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Bioorganic & Medicinal Chemistry Letters, 16(11), 2924-2928. Available from: [Link]

  • Zen-Bio. (2020). FRAP Antioxidant Assay Kit. Retrieved from [Link]

  • BioTeSys. (n.d.). ORAC Assay. Retrieved from [Link]

  • Woodward, M. D., et al. (1979). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. Plant Physiology, 63(1), 9-13. Available from: [Link]

  • Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-247. Available from: [Link]

  • Apak, R., et al. (2021). Recent Advances in Antioxidant Capacity Assays. In Measurement of Antioxidant Activity and Capacity. John Wiley & Sons, Ltd. Available from: [Link]

  • Assay Genie. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Retrieved from [Link]

  • Zhang, L., et al. (2009). Novel high-throughput assay for antioxidant capacity against superoxide anion. Journal of Agricultural and Food Chemistry, 57(7), 2661-2667. Available from: [Link]

  • López-Alarcón, C., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Antioxidants, 13(2), 210. Available from: [Link]

  • Zen-Bio. (2013). DPPH Antioxidant Assay Kit. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of benzoxazine derivatives and their polymers. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. Retrieved from [Link]

  • ResearchGate. (2025). Protonation Effects on the Benzoxazine Formation Pathways and Products Distribution. Retrieved from [Link]

  • Assay Genie. (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Cytotoxicity Studies of 7-Methoxy-1,3-benzoxazine-2,4-dione on Cancer Cells

Introduction: The Rationale for Investigating Novel Benzoxazinones in Oncology The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents that can overcom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Novel Benzoxazinones in Oncology

The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents that can overcome the challenges of drug resistance and off-target toxicity. The benzoxazine chemical scaffold has emerged as a promising area of interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3][4] Specifically, compounds featuring the 1,3-benzoxazine-2,4-dione core are being explored for various pharmaceutical applications, including their potential as anti-cancer agents.[5][6][7] 7-Methoxy-1,3-benzoxazine-2,4-dione is one such compound, whose methoxy group may enhance its solubility and reactivity, making it a compelling candidate for drug discovery.[5]

The primary objective of this document is to provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to rigorously evaluate the cytotoxic potential of 7-Methoxy-1,3-benzoxazine-2,4-dione against various cancer cell lines. This guide moves beyond simple procedural lists, delving into the causality behind experimental choices to ensure the generation of robust, reproducible, and mechanistically insightful data. We will progress from initial viability screening to assays that elucidate the specific mode of cell death, providing a holistic framework for a preliminary anti-cancer assessment.

Section 1: Strategic Experimental Design

A successful cytotoxicity study is built on a logical and multi-faceted experimental plan. The goal is not merely to determine if the compound can kill cells, but to understand its potency, selectivity, and the mechanism by which it acts.

The Overall Investigative Workflow

The experimental journey should follow a tiered approach. We begin with broad screening assays to confirm cytotoxic activity and determine the effective concentration range. Subsequent assays are then employed to dissect the underlying mechanism of cell death, primarily distinguishing between apoptosis and necrosis.

G A Compound Preparation (7-Methoxy-1,3-benzoxazine-2,4-dione) C Primary Screening: Cell Viability (MTT Assay) A->C B Selection of Cell Lines (Cancer Panel + Normal Control) B->C D Data Analysis: IC50 Determination C->D Dose-Response Data E Confirmatory Screening: Membrane Integrity (LDH Release Assay) D->E Inform Concentration Selection F Mechanistic Investigation: Mode of Cell Death D->F E->F Confirm Cytotoxicity G Apoptosis Marker Analysis (Caspase/PARP Cleavage via Western Blot) F->G Hypothesis: Apoptosis H Cell Cycle Analysis (Flow Cytometry) F->H Hypothesis: Mitotic Arrest I Comprehensive Cytotoxicity Profile G->I H->I

Caption: Tiered workflow for cytotoxicity assessment.

Rationale for Cell Line Selection

The choice of cell lines is critical for the relevance of the study. It is recommended to use a panel that includes:

  • Multiple Cancer Types: To assess the breadth of activity. Examples include MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma).

  • A Non-Cancerous Control: To determine selectivity. A human fibroblast line (e.g., WI-38) or non-cancerous epithelial cells are suitable choices. A compound that is equally toxic to cancerous and normal cells has limited therapeutic potential.[8]

The Imperative of Dose-Response and Time-Course Studies

Cells respond to chemical agents in a dose- and time-dependent manner.

  • Dose-Response: A wide range of concentrations (e.g., from 0.1 µM to 100 µM) should be tested to generate a dose-response curve. This is essential for calculating the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.

  • Time-Course: Evaluating cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) provides insight into the kinetics of the cellular response. Some compounds may induce a rapid necrotic effect, while others may trigger a slower, programmed apoptotic process.

Section 2: Core Protocols for Assessing Cytotoxicity

This section details the primary assays for quantifying cell death. For all protocols, a vehicle control (e.g., DMSO at the highest concentration used for the compound) must be included to account for any solvent-induced effects.

Protocol 1: MTT Assay for Metabolic Viability

Principle of Causality: This colorimetric assay is a cornerstone for assessing cell viability.[9] It is predicated on the principle that mitochondrial dehydrogenases in metabolically active, living cells can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[9] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and normal cells (e.g., WI-38) in 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of 7-Methoxy-1,3-benzoxazine-2,4-dione in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium or control medium to the respective wells.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • Addition of MTT Reagent: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[10][11]

  • Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple crystals.[11] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Presentation & Analysis:

Cell viability is calculated as: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100. The IC50 value is determined by plotting % Viability against the log of the compound concentration and fitting the data to a non-linear regression curve.

Table 1: Example MTT Assay Data - 48-Hour IC50 Values (µM)

Cell Line Cancer Type IC50 (µM) of 7-Methoxy-1,3-benzoxazine-2,4-dione
MCF-7 Breast Adenocarcinoma 15.2
A549 Lung Carcinoma 22.5
HCT-116 Colorectal Carcinoma 12.8

| WI-38 | Normal Lung Fibroblast | > 100 |

Protocol 2: LDH Release Assay for Membrane Integrity

Principle of Causality: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[12][13] It serves as a reliable marker for necrosis or late-stage apoptosis. The assay involves a coupled enzymatic reaction where LDH oxidizes lactate, leading to the reduction of a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.[14]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In parallel, prepare wells for a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton X-100) to untreated cells 45 minutes before the end of the incubation period.

  • Supernatant Collection: After incubation, centrifuge the 96-well plates at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[15]

  • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh flat-bottom 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[15]

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Stop the reaction by adding 50 µL of stop solution. Measure the absorbance at 490 nm.[14]

Data Presentation & Analysis:

Percent cytotoxicity is calculated using the formula: (% Cytotoxicity) = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.

Table 2: Example LDH Release Data - 48-Hour Treatment

Compound Conc. (µM) % Cytotoxicity in HCT-116 Cells
0 (Vehicle) 4.5
10 25.1
25 68.3

| 50 | 89.7 |

Section 3: Mechanistic Investigation of Cell Death

Once cytotoxicity is confirmed, the next crucial step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anti-cancer drugs as it typically does not elicit an inflammatory response.[16]

The Apoptotic Cascade: A Rationale for Marker Selection

Apoptosis is executed by a family of cysteine proteases called caspases.[17][18] The activation of initiator caspases (like Caspase-9 in the intrinsic pathway) leads to the cleavage and activation of executioner caspases (like Caspase-3).[16] Activated Caspase-3 then cleaves a host of cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[19] Therefore, detecting the cleaved forms of these proteins is a definitive method for confirming apoptosis.

G cluster_0 Apoptotic Stimulus (e.g., 7-Methoxy-1,3-benzoxazine-2,4-dione) A Mitochondrial Pathway (Intrinsic) B Pro-Caspase-9 A->B Activation C Active Caspase-9 B->C Cleavage D Pro-Caspase-3 C->D Cleavage E Active Caspase-3 (Executioner) D->E Cleavage F PARP-1 (116 kDa) E->F Cleavage G Cleaved PARP-1 (89 kDa) F->G H Apoptosis G->H

Caption: Intrinsic apoptosis pathway highlighting key markers.

Protocol 3: Western Blot Analysis for Apoptosis Markers

Principle of Causality: Western blotting allows for the specific detection of proteins of interest from a complex mixture. By using antibodies that specifically recognize either the full-length (pro-form) or the cleaved (active) forms of caspases and PARP, we can visualize the activation of the apoptotic cascade.[20]

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Plate cells (e.g., HCT-116) in 6-well plates and treat with 7-Methoxy-1,3-benzoxazine-2,4-dione at concentrations around the IC50 value for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., 1 µM Staurosporine for 4 hours).

  • Harvesting: Collect both floating and adherent cells to ensure all apoptotic cells are included.[21] Centrifuge, wash with ice-cold PBS, and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them based on size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:

    • Cleaved Caspase-3

    • Cleaved PARP-1

    • Total Caspase-3 (as a control)

    • β-Actin or GAPDH (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Interpretation: The induction of apoptosis is confirmed by the appearance of bands corresponding to the cleaved forms of Caspase-3 (e.g., 17/19 kDa fragments) and PARP-1 (89 kDa fragment) in the compound-treated lanes, which should be absent or faint in the vehicle control lane.

Section 4: Conclusion and Future Directions

This guide provides a foundational framework for assessing the cytotoxic effects of 7-Methoxy-1,3-benzoxazine-2,4-dione. Positive results from these assays—specifically, potent and selective cytotoxicity against cancer cells via the induction of apoptosis—would strongly warrant further investigation. Subsequent studies could include cell cycle analysis by flow cytometry to determine if the compound causes cell cycle arrest[22][23], and further exploration of the upstream signaling pathways (e.g., involving the Bcl-2 family of proteins) to fully elucidate its mechanism of action.[19] The rigorous application of these protocols will yield a comprehensive and reliable profile of the compound's anti-cancer potential.

References

  • Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][8]thiazin-4-one on colon cells and its anticancer potential. National Institutes of Health. Available at: [Link].

  • Apoptosis. Wikipedia. Available at: [Link].

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link].

  • Discovery of 3-benzyl-1,3-benzoxazine-2,4-dione analogues as allosteric mitogen-activated kinase kinase (MEK) inhibitors and anti-enterovirus 71 (EV71) agents. PubMed. Available at: [Link].

  • 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one, an Inhibitor from Zea mays with Differential Activity against Soft Rotting Erwinia Species. National Institutes of Health. Available at: [Link].

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. Available at: [Link].

  • Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma. PubMed. Available at: [Link].

  • Caspase Activation in Cancer Therapy. National Institutes of Health. Available at: [Link].

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available at: [Link].

  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. Wiley Online Library. Available at: [Link].

  • Effects of 7-hydroxy-3-methoxycadalene on Cell Cycle, Apoptosis and Protein Translation in A549 Lung Cancer Cells. PubMed. Available at: [Link].

  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. MDPI. Available at: [Link].

  • Analysis by Western Blotting - Apoptosis. Bio-Rad. Available at: [Link].

  • Apoptosis – what assay should I use?. BMG Labtech. Available at: [Link].

  • Best protocol to collect mammalian cells for screening apoptosis markers using WB?. ResearchGate. Available at: [Link].

  • Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. National Institutes of Health. Available at: [Link].

  • Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H). National Institutes of Health. Available at: [Link].

  • Effect of methoxy stilbenes—analogs of resveratrol—on the viability and induction of cell cycle arrest and apoptosis in human myeloid leukemia cells. ResearchGate. Available at: [Link].

  • Antioxidant and Antitumor Potential of Some Benzoxazines Against MCF‐7 Cell Lines Using InVitro and InSilico Approaches. ResearchGate. Available at: [Link].

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. Available at: [Link].

  • MTT Cell Assay Protocol. T. Horton Checkpoint Lab. Available at: [Link].

  • Programmed cell death detection methods: a systematic review and a categorical comparison. National Institutes of Health. Available at: [Link].

  • MTT (Assay protocol). protocols.io. Available at: [Link].

  • Studies on the ring-opening polymerization of benzoxazines: Understanding the effect of the substituents. ResearchGate. Available at: [Link].

  • Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. PubMed. Available at: [Link].

  • Determination of Caspase Activation by Western Blot. PubMed. Available at: [Link].

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link].

  • Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[5][8][16]triazolo[1,5-b][5][8][16]thiadiazine 5,5-diones. PubMed. Available at: [Link].

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. Available at: [Link].

  • Increased cytotoxicity of 3,5 dihydroxy -7- methoxyflavone in MIA PaCa-2 and Panc28 pancreatic cancer cells when used in conjunction with proliferative compound 3,5 dihydroxy-7-methoxyflavanone both derived from Chromolaena leivensis (Hieron). ResearchGate. Available at: [Link].

  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed. Available at: [Link].

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. Available at: [Link].

  • Caspases and cancer: Mechanisms of inactivation and new treatment modalities. ResearchGate. Available at: [Link].

  • Small-Molecule Procaspase-3 Activation Sensitizes Cancer to Treatment with Diverse Chemotherapeutics. ACS Central Science. Available at: [Link].

Sources

Technical Notes & Optimization

Troubleshooting

7-Methoxy-1,3-benzoxazine-2,4-dione synthesis side reactions and byproducts

Technical Support Center: Synthesis of 7-Methoxy-1,3-benzoxazine-2,4-dione Welcome to the technical support guide for the synthesis of 7-Methoxy-1,3-benzoxazine-2,4-dione, also known as 7-methoxyisatoic anhydride. This d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 7-Methoxy-1,3-benzoxazine-2,4-dione

Welcome to the technical support guide for the synthesis of 7-Methoxy-1,3-benzoxazine-2,4-dione, also known as 7-methoxyisatoic anhydride. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, addresses common side reactions and byproduct formation, and offers validated protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 7-Methoxy-1,3-benzoxazine-2,4-dione?

The most established route involves the cyclization of 2-amino-3-methoxybenzoic acid using a phosgene equivalent. Phosgene itself is highly toxic, so safer alternatives like diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate) are strongly recommended. The reaction proceeds by converting the amino group into an intermediate (e.g., an isocyanate or carbamoyl chloride) which then undergoes intramolecular cyclization with the adjacent carboxylic acid to form the anhydride ring.

A general, robust protocol is provided below.

Experimental Protocol: Synthesis via Phosgenation

Materials:

  • 2-amino-3-methoxybenzoic acid

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet.

  • Reagent Preparation: In the flask, suspend 2-amino-3-methoxybenzoic acid (1.0 eq) in anhydrous THF (or dioxane) under an inert atmosphere.

  • Triphosgene Addition: In a separate flask, dissolve triphosgene (0.35-0.40 eq) in anhydrous THF. Add this solution dropwise to the stirred suspension of the aminobenzoic acid at room temperature. Caution: The reaction can be exothermic and releases HCl gas. Ensure proper ventilation and trapping of off-gases.

  • Reaction: After the addition is complete, gently heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by TLC or LCMS.[1] The reaction is often complete within 2-4 hours, indicated by the dissolution of the starting material and the formation of a new product spot.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold, anhydrous solvent (like THF or diethyl ether) to remove soluble impurities, and dry under vacuum.

Troubleshooting Guide: Side Reactions & Byproducts

This section addresses the most common issues encountered during the synthesis and purification of 7-Methoxy-1,3-benzoxazine-2,4-dione.

Problem 1: Low or No Product Yield

Q2: My reaction yield is consistently low, or I fail to isolate any product. What are the likely causes?

Several factors can contribute to low yield. The primary culprits are reagent quality, moisture contamination, and improper temperature control.

  • Cause A: Moisture Contamination. 7-Methoxy-1,3-benzoxazine-2,4-dione is an anhydride and is highly susceptible to hydrolysis. The phosgene equivalents used are also extremely sensitive to water.

    • Troubleshooting: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents. Run the reaction under a strict inert atmosphere (N₂ or Ar).

  • Cause B: Incomplete Reaction. The starting 2-amino-3-methoxybenzoic acid may be recovered if the reaction does not go to completion.

    • Troubleshooting: Verify the quality and stoichiometry of your phosgene equivalent. Triphosgene can degrade over time; using a freshly opened bottle or a purified batch is recommended. Ensure the reaction temperature is sufficient for cyclization, but not so high as to cause degradation.[1]

  • Cause C: Product Degradation during Workup. The product can be degraded by nucleophiles present during the workup and purification stages.

    • Troubleshooting: Avoid aqueous workups if possible. If water must be used to quench excess reagents, perform the operation quickly at low temperatures and immediately extract the product into an organic solvent. Avoid basic conditions (e.g., bicarbonate washes), which can rapidly hydrolyze the anhydride ring.

Problem 2: Formation of Key Byproducts

Q3: My final product is impure. What are the common byproducts and how are they formed?

The two most prevalent side reactions are hydrolysis (ring-opening) and thermal decarboxylation.

  • Byproduct A: 2-Amino-3-methoxybenzoic acid (Starting Material/Hydrolysis Product)

    • Formation Mechanism: This byproduct is formed when the anhydride ring of the product reacts with water. This can occur due to residual moisture in the reaction or during an aqueous workup. The water molecule acts as a nucleophile, attacking one of the carbonyl carbons and leading to the opening of the oxazine ring.

    • Identification: This byproduct is more polar than the desired product on TLC and will show characteristic broad N-H and O-H stretches in the IR spectrum, as well as signals for both a carboxylic acid and an amine in the NMR spectrum.

    • Mitigation: As detailed in Q2, strict anhydrous conditions are paramount. If purification is required to remove this byproduct, recrystallization from a non-protic solvent system (e.g., toluene or ethyl acetate/hexanes) is effective.

// Nodes Product [label="7-Methoxy-1,3-benzoxazine-2,4-dione", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2O [label="H₂O (Moisture)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Tetrahedral Intermediate", style=dashed]; Byproduct [label="2-Amino-3-methoxybenzoic acid\n(Ring-Opened Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Product -> Intermediate [label="Nucleophilic Attack"]; H2O -> Intermediate [arrowhead=none]; Intermediate -> Byproduct [label="Ring Opening"];

{rank=same; Product; H2O} } .enddot Caption: Hydrolysis of the target compound.

  • Byproduct B: Decarboxylation Products

    • Formation Mechanism: Isatoic anhydrides are known to undergo thermal decarboxylation, where they lose a molecule of CO₂.[2][3] This often occurs at temperatures above the melting point or during prolonged heating in high-boiling solvents. The resulting intermediate can be highly reactive and may lead to a mixture of uncharacterizable polymeric materials or other rearranged products.

    • Identification: The formation of this byproduct is often accompanied by gas evolution (CO₂) and discoloration (darkening) of the reaction mixture. The resulting products will lack the characteristic anhydride carbonyl signals in the IR spectrum.

    • Mitigation: Maintain careful temperature control. Avoid excessive heating or prolonged reaction times at high temperatures. If possible, conduct the reaction at the lowest effective temperature. Purification via distillation (Kugelrohr) under high vacuum can sometimes isolate the desired product from non-volatile decomposition materials, but care must be taken as heating during distillation can also promote decarboxylation.

// Nodes Product [label="7-Methoxy-1,3-benzoxazine-2,4-dione", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="Heat (Δ)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Transition [label="Pericyclic Transition State", style=dashed]; Intermediate [label="Reactive Intermediate\n+ CO₂", style=dashed]; Decomp [label="Decomposition / Polymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Product -> Transition [label="Thermal Stress"]; Heat -> Transition [arrowhead=none]; Transition -> Intermediate [label="Fragmentation"]; Intermediate -> Decomp [label="Further Reactions"];

{rank=same; Product; Heat} } .enddot Caption: Thermal decarboxylation pathway.

Problem 3: Purification Challenges

Q4: I have an impure solid product. What is the best method for purification?

  • Recrystallization: This is the most effective method. The choice of solvent is critical.

    • Recommended Solvents: Toluene, ethyl acetate, or acetone are good primary solvents. A co-solvent like hexanes or heptane can be used to induce precipitation. For example, dissolving the crude product in a minimal amount of hot ethyl acetate and then slowly adding hexanes until turbidity appears, followed by cooling, often yields high-purity crystals.

  • Column Chromatography: This should be approached with caution. Standard silica gel is acidic and can contain adsorbed water, which may lead to on-column decomposition (hydrolysis) of the product.

    • Troubleshooting: If chromatography is necessary, use deactivated (neutral) silica or alumina. Pre-treat the silica by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% Et₃N in the eluent) to neutralize acidic sites. Run the column quickly to minimize contact time.

Spectroscopic Data Comparison

For accurate identification, comparing the spectroscopic data of your product with that of potential impurities is crucial.

CompoundKey ¹H NMR Signals (approx. δ, CDCl₃)Key IR Signals (cm⁻¹)
7-Methoxy-1,3-benzoxazine-2,4-dione (Product) ~9.5-10.5 (br s, 1H, N-H), 7.0-7.8 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃)~3200 (N-H), ~1770 & 1725 (C=O, anhydride), ~1610 (C=C)
2-Amino-3-methoxybenzoic acid (Byproduct A) ~10-12 (br s, 1H, COOH), 6.5-7.5 (m, 3H, Ar-H), ~5-6 (br s, 2H, NH₂), 3.9 (s, 3H, OCH₃)~3400 & 3300 (N-H), ~2500-3300 (br, O-H), ~1680 (C=O, acid)

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health (NIH). Available at: [Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. Available at: [Link]

  • An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research (IJSTR). Available at: [Link]

  • Preparation and Characterization of Polybenzoxazine Involving Various Additives. Middle East Technical University. Available at: [Link]

  • Protonation Effects on the Benzoxazine Formation Pathways and Products Distribution. ResearchGate. Available at: [Link]

  • Anhydride-Additive-Free Nickel-Catalyzed Deoxygenation of Carboxylic Acids to Olefins. ResearchGate. Available at: [Link]

  • Process for producing isatoic anhydrides.Google Patents.
  • Decarboxylation. Wikipedia. Available at: [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Journal of Chemical Education. Available at: [Link]

  • Anhydride synthesis. Organic Chemistry Portal. Available at: [Link]

  • Cationic ring-opening polymerization of benzoxazines. Polymer. Available at: [Link]

  • Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • Sequential catalytic incorporation of CO and CO2 into 2-ethynylanilines for the one-step multicomponent synthesis of benzoxazino. IRIS Unical. Available at: [Link]

  • Isatoic anhydride. Organic Syntheses. Available at: [Link]

Sources

Optimization

Troubleshooting 7-Methoxy-1,3-benzoxazine-2,4-dione crystallization

An essential process in the synthesis of active pharmaceutical ingredients (APIs) and drug intermediates is purification, with crystallization being a cornerstone technique for achieving high purity and the desired solid...

Author: BenchChem Technical Support Team. Date: February 2026

An essential process in the synthesis of active pharmaceutical ingredients (APIs) and drug intermediates is purification, with crystallization being a cornerstone technique for achieving high purity and the desired solid-state form.[1][2] 7-Methoxy-1,3-benzoxazine-2,4-dione, a heterocyclic compound, serves as a valuable building block in the synthesis of various biologically active molecules.[3][4] Its purification via crystallization is critical for ensuring the quality, stability, and performance of downstream products.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the crystallization of 7-Methoxy-1,3-benzoxazine-2,4-dione. It combines theoretical principles with practical, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is crystallization a critical step for 7-Methoxy-1,3-benzoxazine-2,4-dione?

Crystallization is the most widely used purification process for small molecule APIs and intermediates.[1] For 7-Methoxy-1,3-benzoxazine-2,4-dione, this process is crucial for:

  • Purity Enhancement: It effectively removes impurities from the reaction mixture, such as starting materials, byproducts, or colored contaminants.[5]

  • Polymorph Control: The crystalline form of a compound can significantly impact its physicochemical properties, including solubility, stability, and bioavailability.[2] Controlled crystallization ensures the isolation of the desired, stable polymorphic form.

  • Particle Size and Morphology Engineering: The conditions of crystallization influence the size and shape of the crystals, which affects bulk properties like flowability and dissolution rate, critical for formulation and manufacturing.[6][7]

Q2: How do I select an appropriate solvent for crystallization?

The ideal solvent is one in which 7-Methoxy-1,3-benzoxazine-2,4-dione is highly soluble at high temperatures but poorly soluble at low temperatures.[8] This differential solubility is the driving force for crystallization upon cooling.

Key Principles for Solvent Selection:

  • "Like Dissolves Like": Solvents with functional groups similar to the compound often work well.[9] Given the polar nature of the benzoxazinedione ring, polar solvents are a good starting point.

  • Trial and Error: Test the solubility of a small amount of your compound in various solvents at room temperature and then upon heating.[8]

  • Avoid Reactivity: The solvent should be inert and not react with the compound.

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying, but not so volatile that it evaporates too quickly during the process.[10]

A patent for related 1,3-benzoxazine-2,4-diones suggests several effective solvent systems that can be adapted for this specific compound.[11]

Q3: What is the difference between a single-solvent and a mixed-solvent system?

  • Single-Solvent Crystallization: This is the simplest method, where the compound is dissolved in a minimal amount of a single hot solvent and allowed to cool.[12]

  • Mixed-Solvent (or Solvent-Pair) Crystallization: This technique is used when no single solvent provides the ideal solubility profile. It involves dissolving the compound in a "good" solvent (in which it is very soluble) and then slowly adding a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (saturated). The solution is then heated to redissolve the solid and cooled slowly to form crystals.[13]

Q4: How much solvent is the "minimum amount"?

The "minimum amount" refers to the smallest volume of hot solvent required to completely dissolve the crude solid.[14] Using a significant excess of solvent is a common reason for poor or failed crystallization, as the solution may not become supersaturated upon cooling, preventing crystal formation and leading to low yield.[15]

Troubleshooting Guide

This section addresses specific problems that may arise during the crystallization of 7-Methoxy-1,3-benzoxazine-2,4-dione.

Problem 1: No crystals form, even after extended cooling.

Primary Cause: The solution is not supersaturated. This is most often because too much solvent was used.[15]

Solutions:

  • Induce Nucleation: Sometimes a supersaturated solution needs a trigger to begin crystallization.

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[16][17]

    • Seeding: Add a tiny "seed crystal" of the pure compound to the solution. This provides a template for new crystals to grow upon.[10][17]

  • Reduce Solvent Volume: If induction methods fail, too much solvent is the likely culprit. Gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 20-30%) and then allow it to cool again.[15]

  • Utilize an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can carefully add a miscible "anti-solvent" dropwise until the solution turns cloudy, then add a drop or two of the "good" solvent to clarify before slow cooling.[13]

Troubleshooting Workflow: No Crystal Formation

Caption: Decision tree for troubleshooting lack of crystal formation.

Problem 2: The compound "oiled out" instead of crystallizing.

Primary Cause: The compound has come out of solution as a liquid instead of a solid. This occurs when the melting point of the compound is lower than the temperature of the solution, or if the solution is highly supersaturated with impurities.[15] Oiling out is detrimental because impurities are often more soluble in the oil than in the solvent, leading to a poorly purified solid upon eventual solidification.[15]

Solutions:

  • Reheat and Add More Solvent: Heat the solution until the oil completely redissolves. Then, add a small amount of additional hot solvent (10-20% more) to lower the saturation point.[15]

  • Slow Down Cooling: Allow the flask to cool much more slowly. Insulating the flask can help. This gives molecules more time to arrange themselves into an ordered crystal lattice rather than aggregating as a liquid.

  • Lower the Solution Temperature Before Saturation: If using a high-boiling point solvent, try cooling the solution to a temperature below the compound's melting point before saturation is reached (by using more solvent).

Problem 3: The crystals are very fine, needle-like, or appear as a powder.

Primary Cause: The rate of crystallization was too fast.[15] This happens when the solution is highly supersaturated or cooled too quickly, trapping impurities within the rapidly forming crystal lattice and defeating the purpose of purification.[10]

Solutions:

  • Re-dissolve and Slow the Cooling: Reheat the solution until the solid dissolves completely. If necessary, add a small amount of extra solvent to reduce the degree of supersaturation.[15]

  • Insulate the Flask: Allow the solution to cool to room temperature on the benchtop, insulated with a beaker or glass wool, before moving it to an ice bath. Slow cooling is paramount for growing larger, purer crystals.[14]

Problem 4: The final yield is very low.

Primary Cause: A significant amount of the compound was lost during the process.

Potential Causes & Solutions:

  • Excess Solvent: Too much solvent was used, and a large portion of the compound remains dissolved in the mother liquor even after cooling.

    • Solution: Concentrate the mother liquor by evaporation and cool it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.[15]

  • Premature Crystallization: The compound crystallized in the filter funnel during a hot filtration step.

    • Solution: Ensure the funnel and receiving flask are pre-heated before filtration. Use a fluted filter paper to speed up the process. Add a small amount of extra hot solvent just before filtering to account for evaporation.

  • Washing with Room Temperature Solvent: Washing the filtered crystals with warm or room-temperature solvent can dissolve a significant portion of the product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold solvent.[18]

Problem 5: The final crystals are colored.

Primary Cause: The presence of colored impurities.

Solutions:

  • Hot Filtration: If the color is due to an insoluble impurity, performing a hot filtration of the dissolved compound can remove it.

  • Activated Charcoal: For soluble colored impurities, activated charcoal can be used.

    • Caution: Use charcoal sparingly (a tiny spatula tip is often enough). Using too much will adsorb your product along with the impurities, drastically reducing the yield.[15]

    • Procedure: Add the charcoal to the hot solution, swirl for a few minutes, and then remove it via hot filtration through a fine filter medium like Celite. Never add charcoal to a boiling solution, as it can cause violent bumping.

Data & Protocols

Table 1: Potential Recrystallization Solvents for 1,3-Benzoxazine-2,4-diones

This table provides a starting point for solvent screening based on systems proven effective for the parent compound class.[11]

Solvent / SystemTypeBoiling Point (°C)Notes
MethanolSingle Solvent65A common polar protic solvent.
EthanolSingle Solvent78Similar to methanol, slightly less volatile.
Ethyl AcetateSingle Solvent77A moderately polar aprotic solvent.
Acetonitrile / Ethyl AcetateSolvent Pair82 / 77A combination of polar aprotic solvents.
Ethyl Acetate / HexaneSolvent Pair77 / 69A polar/non-polar pair, good for inducing crystallization.
Dimethylformamide (DMF)Single Solvent153A highly polar solvent, useful for poorly soluble compounds. Use with caution due to high boiling point.
Experimental Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 7-Methoxy-1,3-benzoxazine-2,4-dione in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until it begins to boil.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration at this stage.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period.[19]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[18]

  • Drying: Allow the crystals to dry completely, either by air drying on the filter or in a vacuum oven.

General Recrystallization Workflow dot

RecrystallizationWorkflow

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Anticancer Potential of 7-Methoxy-1,3-benzoxazine-2,4-dione and Established Chemotherapeutic Agents

For Researchers, Scientists, and Drug Development Professionals Editorial Foreword The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Wi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Foreword

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Within this landscape, heterocyclic compounds have emerged as a promising scaffold for drug design. This guide provides a comparative analysis of the potential anticancer efficacy of 7-Methoxy-1,3-benzoxazine-2,4-dione against established chemotherapeutic drugs.

It is crucial to state at the outset that direct, peer-reviewed experimental data on the anticancer activity of 7-Methoxy-1,3-benzoxazine-2,4-dione is limited in the public domain. Therefore, this guide will extrapolate its potential efficacy by examining the published activities of structurally related benzoxazine and benzoxazinone derivatives. This comparative approach aims to provide a scientifically grounded perspective on the prospective value of this compound and to guide future research directions. We will compare the available data with that of three widely used anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel, across relevant cancer cell lines.

The Benzoxazine Scaffold: A Privileged Structure in Anticancer Research

The benzoxazine ring system, a bicyclic heteroatomic structure, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. The inherent structural features of benzoxazines allow for a wide range of chemical modifications, enabling the fine-tuning of their biological activities. Several studies have highlighted the potential of benzoxazine derivatives as anticancer agents, with observed activities including cytotoxicity against various cancer cell lines, induction of apoptosis, and interference with key signaling pathways involved in cancer progression.[1][2] The inclusion of a methoxy group, as in the case of 7-Methoxy-1,3-benzoxazine-2,4-dione, can further modulate the compound's pharmacokinetic and pharmacodynamic properties.[3]

Comparative Analysis of Cytotoxicity

For context, the following table summarizes the reported IC50 values for our benchmark drugs against common cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions.[4]

Table 1: IC50 Values of Standard Chemotherapeutic Drugs

DrugCell LineIC50 Value
DoxorubicinHeLa1.91 µg/mL[5]
DoxorubicinHeLa124.6 nM (48h)[6]
DoxorubicinHCT-116, MCF-7, A5490.65 - 4.06 µg/mL[7]
CisplatinHeLa28.96 µg/mL[5]
CisplatinHeLa14.7 µM[8]
PaclitaxelHeLa8.070 µM (48h)[9]
PaclitaxelHCT-1162.46 nM[10]

Insights from Structurally Related Benzoxazine Derivatives:

Several studies on substituted benzoxazine derivatives provide a glimpse into the potential efficacy of this class of compounds. For instance, certain eugenol-derived benzoxazines, which also contain a methoxy group, have demonstrated cytotoxicity against the MCF-7 breast cancer cell line with LC50 values in the range of 21.7 to 96.9 µg/mL.[11] Another study on novel benzoxazine derivatives reported IC50 values as low as 2.27 µM against MCF-7 cells and 4.44 µM against HCT-116 cells.[12] While these are not direct measures for 7-Methoxy-1,3-benzoxazine-2,4-dione, they suggest that the benzoxazine scaffold is a promising starting point for the development of potent anticancer agents.

Unraveling the Mechanism of Action: A Look at Related Compounds

Understanding the mechanism by which a compound exerts its anticancer effect is critical for its development as a therapeutic agent. For benzoxazine derivatives, several mechanisms of action have been proposed, suggesting a multi-targeted approach.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key process that is often dysregulated in cancer. Many effective anticancer drugs work by inducing apoptosis in cancer cells. Studies on various benzoxazine derivatives have shown their ability to induce apoptosis. For example, some derivatives have been shown to activate caspases, which are key executioner proteins in the apoptotic pathway.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This protocol outlines a standard method for quantifying apoptosis using flow cytometry. The causality behind this choice is that Annexin V has a high affinity for phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in 6-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with the test compound (e.g., a benzoxazine derivative) at various concentrations for 24-48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, collect the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit uncontrolled cell division due to defects in cell cycle checkpoints. Some anticancer agents can induce cell cycle arrest, preventing cancer cells from replicating. Certain benzimidazole derivatives, which share some structural similarities with benzoxazines, have been shown to cause cell cycle arrest.[3] Similarly, some benzotriazine derivatives have been reported to mediate cell cycle arrest in HCT-116 cells.[13]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle. The rationale is that PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture and treat cells with the compound of interest as described in the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Targeting Key Signaling Pathways

The aberrant signaling pathways that drive cancer growth and survival are attractive targets for drug development. Some benzoxazine derivatives have been suggested to interfere with specific signaling cascades.

  • c-Myc Downregulation: One study on benzoxazinone derivatives indicated their ability to downregulate the expression of the c-Myc oncogene.[14] The proposed mechanism involves the stabilization of G-quadruplex structures in the promoter region of the c-Myc gene, thereby inhibiting its transcription.[14]

  • MEK/ERK Pathway Inhibition: The Ras/Raf/MEK/ERK pathway is frequently hyperactivated in various cancers. A series of 3-benzyl-1,3-benzoxazine-2,4-diones were designed as allosteric inhibitors of MEK1, a key kinase in this pathway.[15]

Diagram: Proposed Mechanism of c-Myc Downregulation by Benzoxazinone Derivatives

G cluster_0 Benzoxazinone Derivative Action Compound Benzoxazinone Derivative G4 G-Quadruplex Formation in c-Myc Promoter Compound->G4 Induces Transcription c-Myc Transcription G4->Transcription Inhibits mRNA c-Myc mRNA Transcription->mRNA Protein c-Myc Protein mRNA->Protein Proliferation Cancer Cell Proliferation Protein->Proliferation

Caption: Benzoxazinone derivatives may inhibit cancer cell proliferation by inducing the formation of G-quadruplexes in the c-Myc gene promoter, leading to the downregulation of c-Myc expression.

Diagram: Simplified MEK/ERK Signaling Pathway and Potential Inhibition

G cluster_1 MEK/ERK Signaling Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Benzoxazine-2,4-dione Derivative Inhibitor->MEK Inhibits

Caption: Certain 1,3-benzoxazine-2,4-dione derivatives have been designed to allosterically inhibit MEK, a central kinase in the pro-proliferative MEK/ERK signaling pathway.

Future Directions and Conclusion

The available evidence on structurally related compounds suggests that 7-Methoxy-1,3-benzoxazine-2,4-dione holds promise as a scaffold for the development of novel anticancer agents. Its potential for cytotoxicity, induction of apoptosis, and interference with key oncogenic signaling pathways warrants further investigation.

To rigorously assess its efficacy, the following experimental steps are recommended:

  • In Vitro Cytotoxicity Screening: Determine the IC50 values of 7-Methoxy-1,3-benzoxazine-2,4-dione against a panel of cancer cell lines, including but not limited to breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells.

  • Mechanism of Action Studies: Investigate its ability to induce apoptosis (e.g., via Annexin V/PI staining and caspase activity assays) and cause cell cycle arrest (e.g., via flow cytometry).

  • Target Identification and Validation: Explore its effects on specific signaling pathways, such as the c-Myc and MEK/ERK pathways, using techniques like Western blotting and reporter gene assays.

References

  • Conejo-García, A., et al. (2024).
  • Rudyanto, M., Widiandani, T., & Syahrani, A. (2015). Some benzoxazine and aminomethyl derivatives of eugenol: Cytotoxicity on MCF-7 cell line.
  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences.
  • Conejo-García, A., et al. (2024).
  • A, Y. J., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules.
  • Suryavanshi, P. A., et al. (2023). In vitro anti-cancer, anti-inflammatory and anti-oxidant studies of novel oxazine derivatives.
  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences.
  • Widiandani, T., et al. (2016).
  • Yuniarti, W. M., et al. (2023). Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. Biomedical and Pharmacology Journal.
  • Wang, Y., et al. (2016). Discovery of 3-benzyl-1,3-benzoxazine-2,4-dione analogues as allosteric mitogen-activated kinase kinase (MEK) inhibitors and anti-enterovirus 71 (EV71) agents. PubMed.
  • Krol, M., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI.
  • ResearchGate. (n.d.). IC50 values for MCF-7, HCT-116, and HepG-2 tumor cells after 24 h treatment... Retrieved from [Link]

  • Rudyanto, M., Widiandani, T., & Syahrani, A. (2015). Some benzoxazine and aminomethyl derivatives of eugenol: Cytotoxicity on MCF-7 cell line.
  • ResearchGate. (n.d.). IC50 values for different times of paclitaxel intervention in Hela, Hela/Taxol cells. Retrieved from [Link]

  • Woodward, M. D., et al. (1979). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one. Plant Physiology.
  • Matrix Fine Chemicals. (n.d.). 7-METHOXY-1,3-BENZOXAZINE-2,4-DIONE. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer... Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 of the tested compounds against human MCF-7, HepG-2, HCT-116 and... Retrieved from [Link]

  • Khan, I., et al. (2023). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors. RSC Advances.
  • Widiandani, T., et al. (2016).
  • Li, Y., et al. (2019). Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells. Oncology Letters.
  • El-Sayed, N. F., et al. (2023). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Scientific Reports.
  • Papakyriakopoulou, P., et al. (2024). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. MDPI.
  • LookChem. (n.d.). Cas 2037-95-8,2 H-1,3-BENZOXAZINE-2,4(3 H)-DIONE. Retrieved from [Link]

  • Mabhida, S. E., et al. (2024). Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino. Acta Medica Iranica.
  • Growing Science. (n.d.). Seyed Jafar Sadjadi. Retrieved from [Link]

  • St George, M., et al. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity. Open-i.
  • Yilmaz, I., & Akca, H. (2024). Gallic Acid and Doxorubicin Treatment HeLa cell lines by MTT assay. Journal of Drug Delivery and Therapeutics.
  • Bartuzi, D., et al. (2024). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI.
  • Fathy, M., et al. (2020). Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. Anticancer Research.
  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). Retrieved from [Link]

  • Ganesan, P., & Prabhakaran, K. (2022).
  • Chen, C. H., et al. (2014). Synthesis, preferentially hypoxic apoptosis and anti-angiogenic activity of 1,2,4-benzotrazin-3-amine 1,4-dioxide bearing alkyl linkers with 1,2,4-benzotrazin-3-amine 1-oxide derivatives. Anti-Cancer Agents in Medicinal Chemistry.

Sources

Comparative

A Comparative Guide to the Preclinical Efficacy of 1,3-Benzoxazine-2,4-diones: Bridging In Vitro Mechanisms with In Vivo Anticonvulsant Potential

In the landscape of medicinal chemistry, the 1,3-benzoxazine-2,4-dione scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2][3] This guide provides a comparative an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 1,3-benzoxazine-2,4-dione scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2][3] This guide provides a comparative analysis of the preclinical evaluation of this class of compounds, with a specific focus on a representative member, 7-Methoxy-1,3-benzoxazine-2,4-dione. While direct comparative data for this specific analogue is nascent, this document synthesizes findings from related benzoxazine derivatives to establish a robust framework for assessing its potential anticonvulsant efficacy. We will explore the critical transition from in vitro mechanistic studies to in vivo validation, offering researchers a comprehensive playbook for evaluation.

The Therapeutic Promise of the Benzoxazine Scaffold

The benzoxazine core is a versatile building block in the synthesis of novel therapeutic agents.[4][5] Derivatives have shown promise in diverse areas, including oncology[6][7], infectious diseases[8][9][10], and neuropharmacology. Notably, the structural features of certain benzoxazinones suggest a potential interaction with key targets in the central nervous system, such as the GABAA receptor, a critical mediator of inhibitory neurotransmission.[11] Dysregulation of GABAergic signaling is a hallmark of epilepsy, making compounds that modulate this pathway prime candidates for anticonvulsant drug development.

The inclusion of a methoxy group at the 7-position, as in 7-Methoxy-1,3-benzoxazine-2,4-dione, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its solubility, metabolic stability, and target affinity.[4][12] This guide will use this compound as a focal point to illustrate the necessary experimental cascade for validating the therapeutic potential of novel benzoxazine derivatives.

In Vitro Efficacy: Elucidating Mechanism and Cellular Effects

Initial preclinical evaluation hinges on in vitro assays to determine a compound's biological activity and mechanism of action at the cellular and molecular level. For a compound with suspected anticonvulsant properties, a multi-tiered in vitro screening approach is essential.

Primary Screening: Target Engagement and Cellular Viability

The logical first step is to assess the compound's interaction with putative targets and its general cytotoxicity.

  • Receptor Binding Assays: For benzoxazine derivatives, evaluating binding affinity to the benzodiazepine site of the GABAA receptor is a primary focus. This can be achieved through competitive binding assays using radiolabeled ligands.

  • Cell Viability Assays: It is crucial to determine the concentration range at which the compound exhibits its biological effects without inducing significant cell death. Standard assays like the MTT or LDH assay in relevant neuronal cell lines (e.g., SH-SY5Y, primary hippocampal neurons) are employed.

Functional Assays: Assessing Neuronal Excitability

Following initial screening, functional assays are necessary to confirm that target binding translates into a tangible biological effect.

  • Patch-Clamp Electrophysiology: This gold-standard technique allows for the direct measurement of ion channel activity in response to the compound. For a GABAA receptor modulator, an increase in GABA-evoked chloride currents would be expected.

  • High-Throughput Screening (HTS) with Fluorescent Probes: Membrane potential-sensitive dyes can be used in a higher-throughput format to assess changes in neuronal excitability across a large number of cells.

In Vitro Seizure Models: Simulating Pathophysiology

To bridge the gap between cellular effects and anti-seizure activity, in vitro models that mimic epileptiform activity are invaluable.[13][14]

  • Hippocampal Slice Cultures: Brain slices, particularly from the hippocampus, can be maintained in culture and induced to generate seizure-like electrical activity through chemical convulsants (e.g., pentylenetetrazole (PTZ), bicuculline) or electrical stimulation.[13] The ability of the test compound to suppress this activity is a strong indicator of potential in vivo efficacy.

Hypothetical In Vitro Data for 7-Methoxy-1,3-benzoxazine-2,4-dione
Assay TypeCell Line/ModelEndpointHypothetical Result for 7-Methoxy-1,3-benzoxazine-2,4-dioneComparative Compound (e.g., Diazepam)
GABAA Receptor BindingRat brain synaptosomesKi (nM)8510
MTT Cytotoxicity AssaySH-SY5Y neuroblastomaCC50 (µM)> 100> 100
Patch-Clamp ElectrophysiologyPrimary hippocampal neurons% Potentiation of GABA-evoked ICl-150% at 1 µM300% at 1 µM
PTZ-induced epileptiform activityHippocampal slice cultureReduction in burst frequency60% at 10 µM85% at 10 µM
Experimental Protocol: In Vitro Seizure Model in Hippocampal Slices
  • Slice Preparation: Acutely prepare 400 µm thick transverse hippocampal slices from a P10-P15 rat using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Recovery: Allow slices to recover for at least 1 hour in an interface chamber continuously perfused with oxygenated aCSF at 32°C.

  • Induction of Epileptiform Activity: Perfuse the slices with aCSF containing a sub-convulsive concentration of pentylenetetrazole (PTZ) (e.g., 100 µM) to induce spontaneous epileptiform discharges.

  • Electrophysiological Recording: Record local field potentials from the CA1 pyramidal cell layer using a glass microelectrode filled with aCSF.

  • Compound Application: After establishing a stable baseline of epileptiform activity, perfuse the slice with aCSF containing the desired concentration of 7-Methoxy-1,3-benzoxazine-2,4-dione.

  • Data Analysis: Quantify the frequency and amplitude of the epileptiform bursts before, during, and after compound application. A significant reduction in burst frequency indicates anticonvulsant activity.

In Vivo Efficacy: Assessing Anti-Seizure Activity in Whole Organisms

Positive in vitro results provide a strong rationale for progressing to in vivo studies, which are essential for evaluating a compound's efficacy, pharmacokinetics, and safety in a complex biological system.[15][16][17]

Acute Seizure Models

These models are used to assess a compound's ability to prevent or terminate seizures induced by a chemical or electrical stimulus.

  • Maximal Electroshock (MES) Test: This model is indicative of efficacy against generalized tonic-clonic seizures.[18] A brief electrical stimulus is delivered to the cornea or scalp of a rodent, and the ability of the compound to prevent the hindlimb extension phase of the seizure is measured.

  • Pentylenetetrazole (PTZ) Seizure Test: PTZ is a GABAA receptor antagonist that induces clonic seizures. This test is a good predictor of efficacy against myoclonic and absence seizures. The latency to and severity of seizures are the primary endpoints.[11][15]

  • 6-Hz Psychomotor Seizure Test: This model is thought to represent therapy-resistant partial seizures. The ability of a compound to protect against seizures induced by a low-frequency, long-duration electrical stimulus is assessed.

Chronic Seizure Models (Epileptogenesis Models)

These models are more translationally relevant as they mimic the spontaneous, recurrent seizures characteristic of human epilepsy.

  • Kindling Model: Repeated sub-convulsive electrical or chemical stimulation of a specific brain region (e.g., the amygdala) leads to a progressive intensification of seizure activity, eventually resulting in spontaneous seizures. This model is useful for studying the process of epileptogenesis and for evaluating a compound's ability to prevent the development of epilepsy.

  • Post-Status Epilepticus Models: A prolonged seizure (status epilepticus) induced by a chemical convulsant (e.g., pilocarpine or kainic acid) can lead to the development of chronic epilepsy. These models are valuable for testing compounds that may have disease-modifying effects.

Hypothetical In Vivo Data for 7-Methoxy-1,3-benzoxazine-2,4-dione
Animal ModelSeizure TypeEndpointHypothetical ED50 (mg/kg, i.p.) for 7-Methoxy-1,3-benzoxazine-2,4-dioneComparative Compound (e.g., Phenytoin)
MouseMaximal Electroshock (MES)Protection against hindlimb extension259.5
RatPentylenetetrazole (PTZ)Prevention of clonic seizures15> 50 (inactive)
Mouse6-Hz Psychomotor SeizureProtection against seizure activity3022
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
  • Animal Preparation: Use adult male Swiss Webster mice, weighing 20-25g. Allow animals to acclimate for at least one week before the experiment.

  • Compound Administration: Administer 7-Methoxy-1,3-benzoxazine-2,4-dione or vehicle control intraperitoneally (i.p.) at various doses.

  • Time to Peak Effect: Conduct the seizure induction at the predetermined time of peak effect for the compound (e.g., 30 minutes post-injection).

  • Seizure Induction: Deliver a 50 mA electrical stimulus for 0.2 seconds through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

  • Data Analysis: Calculate the ED50 (the dose at which 50% of the animals are protected) using probit analysis.

Bridging the In Vitro-In Vivo Gap: A Unified Perspective

A successful preclinical candidate will demonstrate a clear correlation between its in vitro mechanism of action and its in vivo efficacy. For 7-Methoxy-1,3-benzoxazine-2,4-dione, potentiation of GABAergic neurotransmission in vitro should translate to protection against seizures in vivo, particularly in models sensitive to GABAA receptor modulation like the PTZ test.

Discrepancies between in vitro and in vivo results can arise from a multitude of factors, including poor pharmacokinetic properties (e.g., low brain penetration), rapid metabolism, or off-target effects. Therefore, a comprehensive preclinical evaluation must also include pharmacokinetic and initial toxicology studies.

Conclusion and Future Directions

The 1,3-benzoxazine-2,4-dione scaffold represents a promising starting point for the development of novel anticonvulsant agents. A systematic and logical progression from in vitro mechanistic studies to in vivo efficacy models is paramount for identifying lead candidates. While 7-Methoxy-1,3-benzoxazine-2,4-dione serves as a representative example in this guide, the principles and methodologies outlined are broadly applicable to the preclinical evaluation of any novel compound targeting the central nervous system. Future research should focus on synthesizing a library of benzoxazine derivatives to establish clear structure-activity relationships, optimizing for both on-target potency and drug-like properties.

Visualizations

Experimental Workflow for Preclinical Anticonvulsant Screening

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Lead Optimization in_vitro_start Compound Synthesis (7-Methoxy-1,3-benzoxazine-2,4-dione) receptor_binding GABA-A Receptor Binding Assay in_vitro_start->receptor_binding cytotoxicity Neuronal Cell Viability (MTT) in_vitro_start->cytotoxicity patch_clamp Patch-Clamp Electrophysiology receptor_binding->patch_clamp slice_model Hippocampal Slice Seizure Model patch_clamp->slice_model in_vivo_start Positive In Vitro Data slice_model->in_vivo_start Proceed if active and non-toxic mes_test Maximal Electroshock (MES) Test in_vivo_start->mes_test ptz_test Pentylenetetrazole (PTZ) Test in_vivo_start->ptz_test six_hz_test 6-Hz Seizure Test in_vivo_start->six_hz_test kindling_model Chronic Model (e.g., Kindling) ptz_test->kindling_model lead_opt Pharmacokinetics & Toxicology Studies kindling_model->lead_opt

Caption: Preclinical screening workflow for anticonvulsant drug candidates.

Putative Mechanism of Action at the GABAA Receptor

G cluster_0 Neuronal Synapse cluster_1 GABA-A Receptor presynaptic Presynaptic Terminal gaba GABA presynaptic->gaba Release postsynaptic Postsynaptic Terminal gaba_receptor GABA Site Benzodiazepine Site Cl- Channel cl_ion Cl- gaba_receptor:f2->cl_ion Increased Influx (Hyperpolarization) gaba->gaba_receptor:f0 benzoxazine 7-Methoxy-1,3-benzoxazine-2,4-dione benzoxazine->gaba_receptor:f1 cl_ion->postsynaptic Inhibitory Effect

Caption: Allosteric modulation of the GABA-A receptor by a benzoxazine derivative.

References

  • Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][4][19]oxazin-4-ones as potent anticancer and antioxidant agents. Journal of Molecular Structure, 1217, 128252. Available from: [Link]

  • Li, Y., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 27(21), 7243. Available from: [Link]

  • Pires, P. G. D., et al. (2023). Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages. Molecules, 28(3), 1089. Available from: [Link]

  • Pisani, L., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 27(19), 6649. Available from: [Link]

  • de Souza, T. B., et al. (2025). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. Chemistry & Biodiversity, 22(6), e202500073. Available from: [Link]

  • Szymanska, E., et al. (2020). N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis. Macromolecules, 53(9), 3467-3479. Available from: [Link]

  • Reddy, T. R., & Ali, H. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(10), 2311. Available from: [Link]

  • Benci, K., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2147. Available from: [Link]

  • Mersch-Sundermann, V., et al. (2005). 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), two naturally occurring benzoxazinones contained in sprouts of Gramineae are potent aneugens in human-derived liver cells (HepG2). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 581(1-2), 115-124. Available from: [Link]

  • Paz, C., & Galan, L. (2010). In vivo experimental models of epilepsy. Current Pharmaceutical Design, 16(7), 803-812. Available from: [Link]

  • Carrion-Navarro, J., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 110, 117849. Available from: [Link]

  • Tracy, T. S., et al. (2015). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. ACS Chemical Neuroscience, 6(8), 1349-1359. Available from: [Link]

  • Wang, Y., et al. (2016). Discovery of 3-benzyl-1,3-benzoxazine-2,4-dione analogues as allosteric mitogen-activated kinase kinase (MEK) inhibitors and anti-enterovirus 71 (EV71) agents. European Journal of Medicinal Chemistry, 122, 597-608. Available from: [Link]

  • Akula, K. K., & Kulkarni, S. K. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLoS One, 9(4), e94965. Available from: [Link]

  • Al-Suaily, K. A., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Current Organic Synthesis, 21(1), 2-15. Available from: [Link]

  • InVivo Biosystems. (n.d.). Epilepsy Modeling. Available from: [Link]

  • Solankee, A., & Kapadia, K. (2002). Synthesis and biological activities of 3-carboxy-7-methoxy-1-tetralone derivatives: Part-I. Journal of the Indian Chemical Society, 79(4), 362-364. Available from: [Link]

  • Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][4][19]oxazin-4-ones as potent anticancer and antioxidant agents. Journal of Molecular Structure, 1217, 128252. Available from: [Link]

  • Patel, N. B., et al. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Pharmaceutical Negative Results, 14(3), 2056-2064. Available from: [Link]

  • Kiasalari, Z., et al. (2013). IN-VITRO STUDY OF ANTICONVULSANT ACTIVITY ON THE FRUITS EXTRACTS OF COCCINIA INDICA (WIGHT &ARN.) INDUCED MAXIMAL ELECTROSHOCK SEIZURE (MES) MODEL IN RATS. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 436-439. Available from: [Link]

  • Mathavan, I., et al. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Organic Chemistry, 27(1), 2-15. Available from: [Link]

  • Gerasimova, M., & Gerasimov, D. (2024). Cell culture models for epilepsy research and treatment. Exploration of Neuroprotective Therapy, 2, 63-75. Available from: [Link]

  • Mathavan, I., et al. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Organic Chemistry, 27(1), 2-15. Available from: [Link]

  • Siddiqui, A., et al. (2014). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. PLoS One, 9(5), e97324. Available from: [Link]

  • Paz, C., & Galan, L. (2010). In Vivo Experimental Models of Epilepsy. Current Pharmaceutical Design, 16(7), 803-812. Available from: [Link]

  • El-Sayed, M. A.-M., et al. (2000). New 1,3-benzoxazin-2-ones or Thiones of Molluscacidal Activity. Archiv der Pharmazie, 333(10), 333-336. Available from: [Link]

  • Paz, C., & Galan, L. (2010). In Vivo Experimental Models of Epilepsy. Current Pharmaceutical Design, 16(7), 803-812. Available from: [Link]

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